UBP646
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H22O2 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
9-(4-methylpentyl)phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C21H22O2/c1-14(2)6-5-7-15-12-16-10-11-17(21(22)23)13-20(16)19-9-4-3-8-18(15)19/h3-4,8-14H,5-7H2,1-2H3,(H,22,23) |
Clave InChI |
RVXZSOOCKAKOHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC1=CC2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31 |
Origen del producto |
United States |
Foundational & Exploratory
UBP310: A Technical Guide to a Selective Kainate Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UBP310 is a potent and selective competitive antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate receptors crucial for modulating synaptic transmission and plasticity. Its selectivity, particularly for the GluK1 subunit, has established UBP310 as an invaluable pharmacological tool for elucidating the physiological and pathological roles of specific kainate receptor populations. This technical guide provides a comprehensive overview of UBP310, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use in vitro and in vivo, and insights into the signaling pathways it modulates. This document is intended to serve as a resource for researchers in neuroscience and drug development, facilitating the effective use of UBP310 in their investigations.
Introduction to UBP310 and Kainate Receptors
Kainate receptors are a distinct class of ionotropic glutamate receptors that, along with AMPA and NMDA receptors, mediate the majority of excitatory neurotransmission in the central nervous system (CNS)[1][2]. KARs are tetrameric assemblies of five different subunits: GluK1-3, which can form functional homomeric or heteromeric receptors, and GluK4-5, which only form functional receptors when co-assembled with GluK1-3 subunits[3][4][5]. This subunit diversity gives rise to a wide range of functional properties and pharmacological profiles, making the study of specific KAR subtypes challenging.
UBP310, with the chemical name (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-thiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione, emerged from a series of willardiine derivatives as a high-affinity antagonist with notable selectivity for the GluK1 subunit (formerly known as GluR5). This selectivity allows for the targeted inhibition of GluK1-containing KARs, enabling researchers to dissect their specific contributions to synaptic function and their involvement in neurological and psychiatric disorders such as epilepsy, pain, and neurodegenerative diseases[6].
Mechanism of Action
UBP310 acts as a competitive antagonist at the glutamate binding site of kainate receptors. By binding to the ligand-binding domain (LBD) of susceptible KAR subunits, UBP310 prevents the conformational changes necessary for ion channel opening in response to the endogenous agonist, glutamate. While it is most potent at GluK1-containing receptors, it also exhibits activity at homomeric GluK3 receptors, albeit with lower affinity[7]. Its selectivity is remarkable, with a reported 12,700-fold preference for GluK1 over GluK2.
Quantitative Pharmacological Data
The pharmacological profile of UBP310 has been characterized across various recombinant and native kainate receptor subtypes. The following tables summarize the key quantitative data for UBP310 and related compounds.
Table 1: Binding Affinity and Potency of UBP310 at Homomeric Kainate Receptors
| Receptor Subunit | Assay Type | Parameter | Value | Reference |
| GluK1 | Radioligand Binding ([³H]UBP310) | Kd | 21 ± 7 nM | [7] |
| GluK1 | Functional (IC₅₀) | IC₅₀ | 130 nM | |
| GluK3 | Radioligand Binding ([³H]UBP310) | Kd | 0.65 ± 0.19 µM | [7] |
| GluK2 | Radioligand Binding ([³H]UBP310) | No specific binding | - | [7] |
Table 2: Selectivity Profile of UBP310
| Comparison | Selectivity Fold | Reference |
| GluK1 vs. GluK2 | 12,700 | |
| GluK1 vs. GluK3 | ~30 (based on Kd) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving UBP310.
Radioligand Binding Assay for UBP310
This protocol describes a filtration-based radioligand binding assay to determine the affinity of UBP310 for kainate receptors expressed in a heterologous system (e.g., HEK293 cells).
4.1.1. Materials
-
HEK293 cells stably or transiently expressing the kainate receptor subunit of interest.
-
Transfection reagents (for transient expression, e.g., Lipofectamine)[10][11][12]
-
[³H]UBP310 (radioligand)
-
Unlabeled UBP310 (for competition assays)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4[7]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Cell harvester and scintillation counter
4.1.2. Cell Culture and Membrane Preparation
-
Culture HEK293 cells expressing the desired kainate receptor subunit in appropriate growth medium. For transient transfections, follow a standard protocol using a suitable transfection reagent[8][9][10][11][12].
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
4.1.3. Binding Assay Procedure
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or unlabeled UBP310 at a high concentration (e.g., 10 µM, for non-specific binding).
-
50 µL of [³H]UBP310 at a concentration near its Kd.
-
100 µL of the prepared cell membranes (typically 20-50 µg of protein).
-
-
For competition assays, add 50 µL of varying concentrations of the competing ligand instead of buffer or high-concentration unlabeled UBP310.
-
Incubate the plate on ice or at a specified temperature (e.g., 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
4.1.4. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, plot specific binding against the concentration of [³H]UBP310 and fit the data to a one-site binding model to determine the Kd and Bmax.
-
For competition binding experiments, plot the percentage of specific binding against the log concentration of the competing ligand and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for assessing the antagonist activity of UBP310 on kainate receptor-mediated currents in cultured cells.
4.2.1. Materials
-
HEK293 cells expressing the kainate receptor of interest.
-
Cell culture and transfection reagents.
-
External (extracellular) solution: e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4.
-
Internal (pipette) solution: e.g., 120 mM CsF, 10 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, pH 7.2.
-
Kainate or glutamate (agonist).
-
UBP310.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
4.2.2. Cell Preparation
-
Plate HEK293 cells expressing the target kainate receptor on glass coverslips 24-48 hours before recording.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
4.2.3. Electrophysiological Recording
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Under visual guidance (e.g., using DIC optics), approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply the kainate receptor agonist (e.g., 100 µM glutamate) using a fast application system to evoke an inward current.
-
After a stable baseline response is established, co-apply the agonist with varying concentrations of UBP310.
-
Wash out UBP310 and re-apply the agonist to check for recovery of the response.
4.2.4. Data Analysis
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of UBP310.
-
Plot the percentage of inhibition of the current against the log concentration of UBP310.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of UBP310.
In Vivo Studies in a Mouse Model of Parkinson's Disease
This protocol provides a general framework for evaluating the neuroprotective effects of UBP310 in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease[2][6][13][14][15][16][17].
4.3.1. Animals and Housing
-
Use a susceptible mouse strain, such as C57BL/6.
-
House animals in a controlled environment with ad libitum access to food and water.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee.
4.3.2. Experimental Design
-
Divide mice into at least four groups: Vehicle + Saline, Vehicle + MPTP, UBP310 + Saline, and UBP310 + MPTP.
-
Administer UBP310 (e.g., via intraperitoneal injection) or vehicle for a specified period before and/or during MPTP treatment.
-
Induce the Parkinsonian phenotype by administering MPTP (e.g., 20-30 mg/kg, i.p.) for several consecutive days[15]. Control animals receive saline injections.
-
Monitor animals for any adverse effects.
4.3.3. Behavioral Assessment
-
A few days after the final MPTP injection, perform behavioral tests to assess motor function, such as the open field test, rotarod test, or pole test[15].
4.3.4. Neurochemical and Histological Analysis
-
At the end of the study, euthanize the animals and collect brain tissue.
-
For neurochemical analysis, dissect the striatum and measure dopamine and its metabolites using high-performance liquid chromatography (HPLC).
-
For histological analysis, perfuse the animals with paraformaldehyde, and process the brains for immunohistochemistry.
-
Stain sections of the substantia nigra for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.
-
Perform stereological cell counting to quantify the number of TH-positive neurons in the substantia nigra.
4.3.5. Data Analysis
-
Compare behavioral performance, striatal dopamine levels, and the number of dopaminergic neurons between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Signaling Pathways
Kainate receptors primarily function as ligand-gated ion channels, mediating ionotropic signaling through the influx of Na⁺ and Ca²⁺, leading to membrane depolarization. However, there is growing evidence for their involvement in metabotropic signaling, which is independent of ion flux[1][18]. This dual signaling capacity allows KARs to modulate a wide range of cellular processes.
5.1. Ionotropic Signaling
The canonical function of KARs is to act as ion channels. Upon glutamate binding, the channel opens, allowing the influx of cations, which depolarizes the postsynaptic membrane. This can contribute to the excitatory postsynaptic potential (EPSP) and, if the depolarization is sufficient, trigger an action potential.
5.2. Metabotropic Signaling
Kainate receptors can also initiate intracellular signaling cascades through G-protein coupling and other mechanisms[1][19]. This non-canonical signaling can modulate neuronal excitability and synaptic transmission over longer timescales.
-
G-protein Coupling: Some studies suggest that KARs can couple to pertussis toxin-sensitive Gi/o proteins, leading to the inhibition of adenylyl cyclase or the modulation of ion channels[19].
-
Protein Kinase C (PKC) Activation: KAR activation has been shown to stimulate PKC, which can in turn phosphorylate various downstream targets, influencing channel activity and protein trafficking.
-
Src Kinase and JNK Pathway: In the context of ischemic injury, Src kinase can phosphorylate the GluK2 subunit, potentiating KAR function. Prolonged KAR activation can lead to GluK2 endocytosis and the activation of the JNK3-c-Jun apoptotic pathway[3].
-
Endocannabinoid Mobilization: In certain neuronal populations, KAR activation can trigger the synthesis and release of endocannabinoids, which then act as retrograde messengers to suppress neurotransmitter release from presynaptic terminals[18].
Conclusion
UBP310 is a powerful and selective antagonist of GluK1-containing kainate receptors. Its utility in neuroscience research is well-established, enabling the functional characterization of this specific receptor population in both health and disease. This technical guide has provided a comprehensive overview of UBP310, from its fundamental pharmacology to detailed experimental protocols and the complex signaling pathways it influences. By serving as a practical resource for researchers, it is hoped that this guide will facilitate further discoveries into the multifaceted roles of kainate receptors in the nervous system and aid in the development of novel therapeutics targeting these important receptors.
References
- 1. Kainate receptor - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pnas.org [pnas.org]
- 4. Structure and gating of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hek293.com [hek293.com]
- 9. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 10. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Culture and transfection of HEK293T cells [protocols.io]
- 12. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 13. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. modelorg.com [modelorg.com]
- 15. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Kainate Receptors Inhibit Glutamate Release Via Mobilization of Endocannabinoids in Striatal Direct Pathway Spiny Projection Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kainate receptors coupled to G(i)/G(o) proteins in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
UBP310: A Technical Guide to its Role in Excitatory Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UBP310, a selective antagonist of kainate receptors (KARs), and its role in modulating excitatory synaptic transmission. This document consolidates key findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Selective Kainate Receptor Antagonism
UBP310 is a potent and selective competitive antagonist of ionotropic glutamate receptors of the kainate subclass. Its primary mechanism involves blocking the binding of the endogenous agonist glutamate to specific KAR subunits, thereby inhibiting receptor activation and downstream signaling. This selectivity allows researchers to dissect the specific contributions of KARs to excitatory postsynaptic currents (EPSCs) and synaptic plasticity, distinguishing them from AMPA and NMDA receptor-mediated events.
Subunit Selectivity
UBP310 exhibits a distinct selectivity profile for different kainate receptor subunits. It is a particularly potent antagonist of GluK1 (formerly GluR5) and also shows activity against GluK3 (formerly GluR7) homomeric receptors.[1] Notably, it displays significantly lower affinity for GluK2 (formerly GluR6).[1] This selectivity is crucial for investigating the physiological and pathological roles of specific KAR subunit compositions. UBP310 has been demonstrated to be over 500-fold more selective for native KARs over AMPA and NMDA receptors.[2]
Recent studies have also revealed that UBP310 can act as an antagonist of recombinant GluK2/GluK5 receptors, which are believed to be a major population of KARs in the brain. Interestingly, its antagonism at heteromeric GluK1/GluK2 and GluK1/GluK5 receptors can lead to a reduction in desensitization, and in the case of GluK1/GluK5, a complete abolishment of it.[3]
Quantitative Data Summary
The following tables summarize the quantitative pharmacological data for UBP310 across various studies and experimental preparations.
Table 1: Binding Affinity and Potency of UBP310
| Receptor Subunit | Ligand | Assay Type | Preparation | Kd (nM) | IC50 (nM) | Reference |
| GluK1 | [3H]UBP310 | Radioligand Binding | Recombinant human | 21 ± 7 | [1] | |
| GluK1 | UBP310 | Electrophysiology | Recombinant | 130 | ||
| GluK3 | [3H]UBP310 | Radioligand Binding | Recombinant human | 650 ± 190 | [1] | |
| GluK3 | UBP310 | Electrophysiology | Recombinant | 23 | [1] | |
| GluK2 | [3H]UBP310 | Radioligand Binding | Recombinant human | No specific binding | [1] | |
| GluK2/GluK5 | UBP310 | Electrophysiology | Recombinant | 750 (100 µM Glu) | [4] | |
| Native KARs (dorsal root) | UBP310 | Electrophysiology | Rat | 18 ± 4 |
Table 2: Selectivity of UBP310
| Comparison | Fold Selectivity | Reference |
| GluK1 vs. GluK2 | 12,700 | |
| GluK1 vs. GluK3 | ~30 (Binding) | [1] |
| Kainate vs. AMPA Receptors | >4,000 | [5] |
Role in Synaptic Plasticity: Long-Term Depression (LTD)
UBP310 has been instrumental in elucidating the role of KARs in synaptic plasticity, particularly in long-term depression (LTD). Sustained activation of GluK2-containing KARs can induce a form of LTD at hippocampal synapses (KAR-LTDAMPAR) that is characterized by the endocytosis of AMPA receptors.[6] UBP310 blocks this process, indicating that the ionotropic function of KARs is necessary for the induction of this form of LTD.[6]
Signaling Pathway for KAR-LTDAMPAR
The induction of KAR-LTDAMPAR is a multi-step process initiated by the activation of postsynaptic KARs. The signaling cascade involves the influx of ions through the KAR channel, which in turn activates downstream effectors leading to the removal of AMPA receptors from the synaptic membrane.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sustained postsynaptic kainate receptor activation downregulates AMPA receptor surface expression and induces hippocampal LTD - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions of UBP310: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets of UBP310, a potent antagonist of kainate receptors (KARs). Understanding the specific interactions of UBP310 with its targets is crucial for its application as a research tool and for the potential development of therapeutic agents. This document details the binding affinities, experimental protocols used for their determination, and the signaling pathways involved.
Quantitative Analysis of UBP310 Binding Affinity
UBP310 exhibits a distinct selectivity profile for different kainate receptor subunits. The following tables summarize the quantitative data on its binding affinity and inhibitory activity.
Table 1: Dissociation Constants (KD) of [3H]UBP310 for Kainate Receptor Subunits
| Receptor Subunit | KD Value | Assay Method | Cell Line | Reference |
| GluK1 | 21 ± 7 nM | Radioligand Binding (Centrifugation) | HEK 293 | [1][2] |
| GluK1 | 24 ± 6 nM | Radioligand Binding (Filtration) | HEK 293 | [1] |
| GluK3 | 0.65 ± 0.19 µM (653 ± 186 nM) | Radioligand Binding (Centrifugation) | HEK 293 | [1][2] |
| GluK2 | No specific binding detected | Radioligand Binding | HEK 293 | [1][2] |
Table 2: Inhibitory Constants (IC50) of UBP310
| Receptor | IC50 Value | Assay Method | Reference |
| GluK1 | 130 nM | Not specified | |
| Homomeric GluK3 | 23 nM | Electrophysiology (rapid glutamate application) | [1] |
Table 3: Kinetic Parameters of [3H]UBP310 Binding to GluK1
| Parameter | Value | Unit |
| Kob (Observed association rate) | 0.32 ± 0.07 | min-1 |
| Koff (Dissociation rate) | 0.26 ± 0.05 | min-1 |
| Kon (Calculated association rate constant) | 2.5 x 106 | min-1 M-1 |
| Calculated Equilibrium Constant (from Kon/Koff) | 104 nM |
Key Experimental Protocols
The determination of UBP310's molecular targets and binding affinities relies on several key experimental methodologies.
Radioligand Binding Assays
These assays directly measure the binding of a radiolabeled ligand ([3H]UBP310) to its receptor.
Protocol for [3H]UBP310 Binding to Recombinant KAR Subunits:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably transfected with individual KAR subunits (GluK1, GluK2, or GluK3) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated with a specific concentration of [3H]UBP310 (e.g., 100 nM) in an appropriate buffer.
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled competitor (e.g., 100 µM kainate) to saturate the specific binding sites.
-
Separation of Bound and Free Ligand:
-
Filtration Assay: The incubation mixture is rapidly filtered through glass fiber filters, trapping the membranes with bound radioligand. The filters are then washed to remove unbound ligand. This method was used for GluK1.[1]
-
Centrifugation Assay (PEG Precipitation): Polyethylene glycol 6000 is used to precipitate the membrane-receptor complexes, followed by centrifugation to pellet the complexes. This method is suitable for lower-affinity interactions and was used for GluK3.[1]
-
-
Quantification: The amount of radioactivity on the filters or in the pellets is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. Saturation binding experiments, where membranes are incubated with increasing concentrations of [3H]UBP310, are used to determine the KD and Bmax (maximum number of binding sites).
Competition Binding Assays
These assays determine the affinity of a non-labeled compound (like UBP310) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol for Competition Binding:
-
Assay Setup: Cell membranes expressing the target receptor (e.g., GluK1) are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-kainate or [3H]UBP310) and varying concentrations of the unlabeled competitor (UBP310).
-
Incubation and Separation: The mixture is incubated to reach equilibrium, followed by separation of bound and free radioligand using filtration or centrifugation.
-
Quantification and Analysis: The amount of bound radioligand is measured. The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from this curve. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Assays
These functional assays measure the effect of a compound on the ion channel activity of the receptor.
Protocol for Two-Electrode Voltage Clamp on Xenopus Oocytes:
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired KAR subunits.
-
Recording: After a few days to allow for receptor expression, the oocyte is voltage-clamped.
-
Compound Application: A baseline current is established, and then an agonist (e.g., glutamate) is applied to activate the receptors, eliciting an inward current.
-
Antagonist Effect: The antagonist (UBP310) is pre-applied or co-applied with the agonist to measure its effect on the agonist-induced current.
-
Data Analysis: The concentration-response curve for the antagonist is generated to determine the IC50 value.
Signaling Pathways and Molecular Interactions
Kainate receptors are ionotropic glutamate receptors that form ligand-gated ion channels.[3] Upon binding of an agonist like glutamate, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the neuronal membrane and subsequent downstream signaling. KARs can be located both presynaptically, where they modulate neurotransmitter release, and postsynaptically, where they contribute to the excitatory postsynaptic potential.[3]
UBP310 acts as a competitive antagonist at the glutamate binding site of GluK1 and GluK3 subunits. By occupying this site, it prevents glutamate from binding and activating the receptor, thereby inhibiting ion flux and subsequent neuronal excitation.
Molecular Determinants of Selectivity
The selectivity of UBP310 for GluK1 over other subunits is determined by specific amino acid residues within the ligand-binding domain. Studies involving site-directed mutagenesis have identified key residues that contribute to this selectivity. For instance, the presence of a threonine residue at a specific position in GluK1 is crucial for high-affinity binding of UBP310, while an alanine at the corresponding position in GluK2 reduces affinity.[1][2] Similarly, specific asparagine and serine residues in GluK1 and GluK3 contribute to the differential binding affinity.[1][2] These findings are instrumental for the rational design of new, even more selective KAR antagonists.
Conclusion
UBP310 is a valuable pharmacological tool characterized by its high affinity and selectivity for the GluK1 kainate receptor subunit, with a lower affinity for GluK3 and no significant binding to GluK2. The detailed experimental protocols and understanding of the molecular determinants of its selectivity, as outlined in this guide, are essential for researchers utilizing UBP310 to investigate the physiological and pathological roles of kainate receptors. This knowledge also provides a solid foundation for the structure-based design of novel therapeutic agents targeting specific kainate receptor subtypes.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the First Highly Selective Antagonist of the GluK3 Kainate Receptor Subtype | MDPI [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to UBP310 as a Neuroprotective Agent
This technical guide provides a comprehensive overview of UBP310, a potent kainate receptor antagonist, and explores its potential as a neuroprotective agent. The document delves into its pharmacological profile, mechanism of action, and the experimental evidence supporting its neuroprotective effects, with a focus on quantitative data and detailed methodologies for key experiments.
Introduction: The Role of Kainate Receptors in Neurological Disorders
Kainate receptors (KARs) are a subtype of ionotropic glutamate receptors that play a crucial role in modulating synaptic transmission and plasticity.[1] Their dysfunction has been implicated in a variety of neurological and psychiatric conditions, including epilepsy, chronic pain, and neurodegenerative diseases.[1][2] KARs are tetrameric structures assembled from five different subunits: GluK1, GluK2, GluK3, GluK4, and GluK5. The specific combination of these subunits dictates the functional and pharmacological properties of the receptor.[1] The development of subunit-selective antagonists is therefore a key strategy for dissecting the physiological roles of different KAR subtypes and for developing targeted therapeutics. UBP310, a derivative of willardiine, has emerged as a significant pharmacological tool in this endeavor.[2][3]
Pharmacological Profile of UBP310
UBP310 is a competitive antagonist that exhibits high selectivity for specific kainate receptor subunits. Its primary action is to block the binding of glutamate, the principal excitatory neurotransmitter in the central nervous system, to these receptors.
Subunit Selectivity and Binding Affinity
Initial studies characterized UBP310 as a potent and selective antagonist for GluK1-containing KARs, with significantly lower affinity for GluK2 and GluK3.[1] It displays a >500-fold selectivity for native KARs over AMPA and NMDA receptors.[2] Radioligand binding assays using [³H]UBP310 confirmed a low nanomolar affinity for human recombinant GluK1, approximately 30-fold lower affinity for GluK3, and negligible binding to GluK2.[1]
However, the pharmacological profile of UBP310 is more complex than initially reported. Further research has shown that it can also act as an antagonist of recombinant GluK2/GluK5 receptors, which represent a major population of KARs in the brain.[4][5] Interestingly, while it effectively blocks currents from homomeric GluK3 receptors, it does not block heteromeric GluK2/3 receptors.[2] This intricate selectivity profile makes UBP310 a unique tool for probing the function of specific KAR assemblies.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the binding affinity and inhibitory concentration of UBP310 for various kainate receptor subunits.
| Receptor Subunit | Parameter | Value | Assay Condition | Reference |
| Human GluK1 | KD | 21 ± 7 nM | [³H]UBP310 saturation binding on HEK 293 cell membranes | [1] |
| Human GluK3 | KD | 0.65 ± 0.19 µM | [³H]UBP310 binding with centrifugation-based assay | [1] |
| Human GluK2 | Binding | No specific binding detected | [³H]UBP310 binding on HEK 293 cell membranes | [1] |
| Rat GluK1 (GluK5) | IC50 | 130 nM | Inhibition of glutamate-evoked currents | [6] |
| Rat GluK3 (GluK7) | Activity | Blocks recombinant homomeric receptors | Electrophysiology | [6] |
| Rat GluK1 vs GluK2 | Selectivity | 12,700-fold | Comparison of inhibitory activity | [6] |
| Native KARs (Dorsal Root) | Apparent KD | 18 ± 4 nM | Depression of kainate-induced responses | [6] |
UBP310 as a Neuroprotective Agent
The overactivation of glutamate receptors, a phenomenon known as excitotoxicity, is a central mechanism of neuronal injury in various acute and chronic neurological disorders. By antagonizing kainate receptors, UBP310 has been investigated for its potential to mitigate this excitotoxic damage.
Evidence from In Vivo Models of Parkinson's Disease
Significant evidence for the neuroprotective effects of UBP310 comes from studies using animal models of Parkinson's disease (PD).[4][7][8][9] In the acute MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of PD, administration of UBP310 resulted in a significant increase in the survival of dopaminergic neurons and the total neuronal population in the substantia nigra pars compacta.[7][8][9]
Surprisingly, this neuroprotective effect appears to be independent of its canonical targets. The study found that the genetic deletion of GluK1, GluK2, or GluK3 subunits did not alter the neurotoxic effects of MPTP, nor did it prevent the neuroprotection afforded by UBP310.[4][7][8][9] Furthermore, UBP310 did not protect against neuronal loss in a different PD model using the toxin 6-hydroxydopamine (6-OHDA).[4][7] These findings suggest that UBP310 may exert its neuroprotective effects in the MPTP model through a mechanism that is not dependent on its antagonist activity at GluK1, GluK2, or GluK3 receptors alone.[4][7][10]
Quantitative Neuroprotection Data
| Model | Treatment | Outcome Measure | Result | Reference |
| Acute MPTP Mouse Model | UBP310 | Survival of Dopaminergic Neurons (SNpc) | Significantly Increased | [7][8][9] |
| Acute MPTP Mouse Model | UBP310 | Survival of Total Neurons (SNpc) | Significantly Increased | [7][8][9] |
| Acute MPTP Mouse Model | UBP310 | Striatal Dopamine Levels | No Rescue | [7][8][9] |
| Intrastriatal 6-OHDA Model | UBP310 | Cell Loss in Midbrain | No Attenuation | [4][7][8][9] |
Signaling Pathway: Kainate Receptor-Mediated Excitotoxicity
The diagram below illustrates the canonical pathway of glutamate-induced excitotoxicity mediated by kainate receptors and the proposed point of intervention for UBP310. Excessive glutamate release leads to over-activation of KARs, causing excessive Ca²⁺ influx, which in turn activates downstream neurotoxic cascades.
Experimental Protocols
Detailed methodologies are critical for the replication and extension of scientific findings. Below is a representative protocol for an in vivo neuroprotection study.
MPTP Mouse Model of Parkinson's Disease
This protocol is based on the methodology described in studies investigating UBP310's neuroprotective effects.[7][8][9]
Objective: To assess the neuroprotective effect of UBP310 on dopaminergic neurons in the substantia nigra pars compacta (SNpc) following MPTP-induced toxicity.
Materials:
-
Male C57BL/6 mice
-
MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride)
-
UBP310
-
Saline solution (0.9% NaCl)
-
Anesthetics
-
Perfusion solutions (saline, paraformaldehyde)
-
Immunohistochemistry reagents (e.g., anti-Tyrosine Hydroxylase antibody)
-
Stereology equipment (microscope, software)
Procedure:
-
Animal Groups: Randomly assign mice to experimental groups: (1) Saline control, (2) MPTP + Vehicle, (3) MPTP + UBP310.
-
Drug Administration:
-
Administer UBP310 (or vehicle) via intraperitoneal (i.p.) injection.
-
30 minutes later, administer MPTP (e.g., 4 doses of 20 mg/kg, i.p.) at 2-hour intervals. The control group receives saline injections.
-
-
Post-Toxicity Period: House animals for a specified period (e.g., 7 days) to allow for the full development of neurodegeneration.
-
Tissue Processing:
-
Deeply anesthetize the mice.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Dissect and post-fix the brains.
-
Cryoprotect the brains (e.g., in sucrose solution) and section the midbrain containing the SNpc using a cryostat.
-
-
Immunohistochemistry:
-
Stain sections for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Use appropriate secondary antibodies and visualization reagents.
-
-
Stereological Quantification:
-
Use an unbiased stereological method (e.g., the optical fractionator probe) to estimate the total number of TH-positive neurons in the SNpc.
-
-
Data Analysis: Compare the number of surviving TH-positive neurons between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Experimental Workflow Diagram
Advanced Topic: UBP310 and Heteromeric Receptor Gating
Recent studies have revealed a fascinating and somewhat paradoxical effect of UBP310 on heteromeric KARs. While designed as an antagonist, it can reduce or even abolish the desensitization of certain heteromeric KARs when glutamate is present.[11]
For example, in GluK1/GluK2 and GluK1/GluK5 heteromers, UBP310, being selective for the GluK1 subunit, prevents glutamate from binding to that specific subunit.[11] This results in a receptor that is only partially occupied by the agonist (glutamate binds to GluK2/GluK5, while UBP310 occupies GluK1). This state of incomplete agonist occupancy can lead to channel activation without inducing the conformational changes necessary for desensitization.[11] This finding has significant implications, as it suggests that subunit-selective antagonists could potentially potentiate neuronal responses under certain conditions, rather than simply blocking them.
Summary and Future Directions
UBP310 is a valuable pharmacological tool with a complex profile as a kainate receptor antagonist. While its neuroprotective properties have been demonstrated in specific preclinical models of Parkinson's disease, the underlying mechanism remains an area of active investigation.
Key Takeaways:
-
UBP310 is a potent antagonist with primary selectivity for GluK1 and GluK3 over GluK2, but it also affects GluK2/GluK5 heteromers.
-
It demonstrates significant neuroprotection of dopaminergic neurons in the MPTP mouse model of Parkinson's disease.
-
This neuroprotective effect appears to be independent of its antagonist action at GluK1, GluK2, or GluK3 subunits, pointing towards an unconventional mechanism of action.
-
UBP310 can paradoxically reduce the desensitization of heteromeric kainate receptors, a finding with important implications for its use in studying synaptic physiology.
Future Research:
-
Elucidating the precise molecular target responsible for the neuroprotection observed in the MPTP model is a critical next step.
-
Investigating the therapeutic potential of UBP310 in other models of neurodegeneration where excitotoxicity is implicated is warranted.
-
Further exploration of how UBP310 and other subunit-selective antagonists modulate heteromeric receptor function will be crucial for both basic neuroscience research and the development of refined therapeutic strategies.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective block of postsynaptic kainate receptors reveals their function at hippocampal mossy fiber synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. catalogue.scdi-montpellier.fr [catalogue.scdi-montpellier.fr]
- 11. pnas.org [pnas.org]
Pharmacological Profile of UBP310: A Technical Guide
Introduction
UBP310, chemically known as (S)-1-(2-Amino-2-carboxyethyl)-3-(2-carboxy-thiophene-3-yl-methyl)-5-methylpyrimidine-2,4-dione, is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate receptors.[1] KARs are critically involved in modulating synaptic transmission and plasticity, and their dysfunction has been implicated in various neurological disorders, including epilepsy and chronic pain.[2][3] This document provides a comprehensive overview of the pharmacological properties of UBP310, detailing its binding affinity, selectivity, and functional effects on various KAR subunits. The experimental methodologies employed for its characterization are also described, along with graphical representations of relevant signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The pharmacological activity of UBP310 has been characterized through various binding and functional assays. The data presented below summarizes its affinity and potency at different human recombinant kainate receptor subunits.
| Receptor Subunit | Binding Affinity (KD/Ki) | Functional Activity (IC50) | Notes | Reference |
| GluK1 | 21 ± 7 nM (KD) | 130 nM | High-affinity antagonist. | [1][2] |
| 10 nM (Kb) | [4] | |||
| 18 ± 4 nM (Apparent KD) | For depression of kainate responses on the dorsal root. | [1] | ||
| GluK2 | No specific binding | Ineffective | Displays high selectivity over GluK2. | [1][2] |
| GluK3 | 0.65 ± 0.19 µM (KD) | 23 nM | Binds with ~30-fold lower affinity than GluK1 but is a potent antagonist. | [2][4] |
| GluK1/GluK5 | 8 nM (Kb) | Potent antagonist at heteromeric receptors. | [4] | |
| GluK2/GluK5 | - | Antagonist activity observed | UBP310 is an antagonist of recombinant GluK2/GluK5 receptors. | [5][6] |
| AMPA Receptors | 83 µM (Kd) | Low affinity. | [4] | |
| NMDA Receptors | No activity up to 10 µM | No significant activity. | [1] | |
| mGlu Group I Receptors | No activity up to 10 µM | No significant activity. | [1] |
Experimental Protocols
The characterization of UBP310's pharmacological profile has relied on several key experimental techniques, including radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (KD) of a ligand for a specific receptor. For UBP310, a tritiated version, [³H]UBP310, was used.
Protocol for [³H]UBP310 Binding Assay:
-
Membrane Preparation: Human embryonic kidney (HEK) 293 cells stably transfected with the kainate receptor subunit of interest (e.g., GluK1, GluK2, or GluK3) are cultured and harvested. The cell membranes are then prepared through a process of homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Incubation: The prepared cell membranes are incubated with varying concentrations of [³H]UBP310.
-
Determination of Non-specific Binding: To differentiate between specific and non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration (e.g., 100 µM) of a non-labeled, high-affinity ligand like kainate. This displaces the specific binding of [³H]UBP310, leaving only the non-specific binding.
-
Separation and Quantification: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters, representing the bound ligand, is then quantified using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The equilibrium dissociation constant (KD) is then determined by analyzing the saturation binding data using non-linear regression analysis. For competition binding experiments, a fixed concentration of [³H]UBP310 is used, and varying concentrations of a non-labeled competing ligand are added to determine its inhibitory constant (Ki).[2]
Electrophysiological Recordings
Electrophysiological techniques, such as whole-cell patch-clamp recordings, are used to measure the functional effects of a compound on ion channels, like kainate receptors.
Protocol for Whole-Cell Patch-Clamp Recording:
-
Cell Culture: HEK 293 cells are transiently or stably transfected with the cDNA encoding the desired kainate receptor subunits (e.g., homomeric GluK1 or heteromeric GluK2/GluK5).
-
Recording Setup: The transfected cells are placed in a recording chamber on the stage of an inverted microscope. A glass micropipette with a very fine tip (the patch pipette) is filled with an internal solution that mimics the intracellular environment and is brought into contact with the cell membrane.
-
Whole-Cell Configuration: A gentle suction is applied to rupture the patch of membrane under the pipette tip, establishing a low-resistance electrical connection between the pipette and the cell interior (the whole-cell configuration). This allows for the control of the cell's membrane potential and the measurement of ionic currents flowing across the entire cell membrane.
-
Ligand Application: The agonist (e.g., glutamate or kainate) is applied to the cell to activate the kainate receptors and elicit an inward current. The antagonist (UBP310) is then co-applied with the agonist to assess its inhibitory effect.
-
Data Acquisition and Analysis: The currents are recorded using a patch-clamp amplifier, digitized, and stored on a computer. The peak amplitude of the agonist-evoked current is measured in the absence and presence of different concentrations of UBP310. The concentration-response curve for UBP310 is then plotted to determine its IC₅₀ value, which is the concentration required to inhibit 50% of the maximal agonist response.[5][6]
Signaling Pathways and Experimental Workflow
Kainate Receptor Signaling Pathway
Kainate receptors are ionotropic receptors, meaning they form an ion channel that opens upon ligand binding, leading to the influx of cations such as Na⁺ and Ca²⁺. This influx depolarizes the neuronal membrane, leading to an excitatory postsynaptic potential (EPSP). In some cases, KARs can also signal through metabotropic pathways, independent of their ion channel function, by activating G-proteins. UBP310, as a competitive antagonist, blocks the binding of endogenous agonists like glutamate, thereby preventing channel opening and subsequent downstream signaling.
Experimental Workflow for Ligand Characterization
The pharmacological characterization of a novel compound like UBP310 follows a structured workflow, starting from initial screening to detailed functional analysis.
Conclusion
UBP310 is a valuable pharmacological tool for studying the physiological and pathological roles of kainate receptors. Its high affinity and selectivity for GluK1-containing receptors, along with its potent antagonist activity at GluK3 and certain heteromeric KARs, make it a crucial ligand for dissecting the specific functions of these receptor subtypes. The detailed experimental protocols and workflows described herein provide a framework for the continued investigation and development of novel KAR-targeting therapeutics.
References
- 1. UBP 310 | Kainate Receptors | Tocris Bioscience [tocris.com]
- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cenmed.com [cenmed.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unraveling the Influence of UBP310 on Neuronal Excitability: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of UBP310, a selective antagonist of kainate receptors, and its effects on neuronal excitability. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and illustrates the underlying mechanisms of UBP310's action.
Core Mechanism of Action
UBP310 functions as a competitive antagonist at kainate receptors (KARs), a subtype of ionotropic glutamate receptors that play a crucial role in synaptic transmission and neuronal excitability. By binding to KARs, UBP310 prevents their activation by the endogenous ligand glutamate, thereby modulating the flow of ions across the neuronal membrane and influencing the likelihood of action potential generation.
dot
Caption: Mechanism of UBP310 action on a postsynaptic neuron.
Quantitative Analysis of UBP310's Effects
The following tables summarize the key quantitative data regarding the binding affinity and inhibitory concentration of UBP310 on various kainate receptor subunits, as well as its impact on neuronal activity.
| Parameter | Receptor Subunit | Value | Reference |
| IC₅₀ | Kainate Receptor | ~250 nM | [1] |
| IC₅₀ | GluK1 (formerly GluR5) | 130 nM | |
| KD | GluK1 | 21 ± 7 nM | [2] |
| KD | GluK3 (formerly GluR7) | 0.65 ± 0.19 µM | [2] |
| Table 1: Binding Affinity and Inhibitory Concentration of UBP310. |
| Parameter | Experimental Model | Effect of UBP310 | Reference |
| Sustained Depolarization | Hippocampal Mossy Fiber-CA3 Synapses | Significantly reduced during repetitive activity | [3] |
| Dopaminergic Neuron Survival | MPTP Mouse Model of Parkinson's Disease | Significantly increased | [4] |
| Total Neuron Population Survival | MPTP Mouse Model of Parkinson's Disease | Significantly increased | [4] |
| Table 2: Effects of UBP310 on Neuronal Activity and Survival. |
Experimental Protocols
This section provides a detailed methodology for a typical electrophysiology experiment to assess the effect of UBP310 on neuronal excitability, based on protocols for hippocampal slice preparations and patch-clamp recordings.
Acute Hippocampal Slice Preparation
-
Anesthesia and Brain Extraction: Anesthetize a mouse (e.g., C57BL/6) with an appropriate anesthetic and perfuse transcardially with ice-cold, oxygenated sucrose-rich slicing artificial cerebrospinal fluid (aCSF).[5] Quickly remove the brain and place it in the chilled slicing aCSF.[5]
-
Slicing: Prepare 300-400 µm thick transverse hippocampal slices using a vibratome in ice-cold, oxygenated slicing aCSF.[6]
-
Incubation and Recovery: Transfer the slices to an incubation chamber containing oxygenated aCSF and allow them to recover at 35°C for 30 minutes, followed by storage at room temperature for at least 1 hour before recording.[6]
Whole-Cell Patch-Clamp Recording
-
Slice Placement: Place a single hippocampal slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at 34 ± 2°C.[6]
-
Neuron Identification: Identify CA3 pyramidal neurons using infrared differential interference contrast (IR-DIC) video microscopy.[6]
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 4–11 MΩ when filled with intracellular solution.[6]
-
Recording:
-
Establish a whole-cell patch-clamp recording from a CA3 pyramidal neuron in current-clamp mode.
-
Record baseline neuronal activity, including resting membrane potential and spontaneous firing.
-
Evoke excitatory postsynaptic potentials (EPSPs) by stimulating mossy fibers with a bipolar stimulating electrode.
-
Bath-apply UBP310 at the desired concentration (e.g., 3 µM) to the perfusing aCSF.[1]
-
Record changes in resting membrane potential, firing rate, and EPSP characteristics in the presence of UBP310.
-
-
Data Analysis: Analyze the recorded data to quantify the effects of UBP310 on neuronal excitability parameters.
dot
Caption: Workflow for electrophysiological recording of UBP310's effects.
Solutions
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, 25 glucose, bubbled with 95% O₂/5% CO₂.[6]
-
Slicing aCSF (in mM): 85 NaCl, 2.5 KCl, 0.5 CaCl₂, 4 MgCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, 75 sucrose, 25 glucose, bubbled with 95% O₂/5% CO₂.[5]
-
Intracellular Solution (in mM): 115 potassium gluconate, 20 KCl, 10 sodium phosphocreatine, 10 HEPES, 2 MgATP, 0.3 NaGTP, and 0.1% biocytin.[6]
Signaling Pathways and Logical Relationships
UBP310's primary effect on neuronal excitability stems from its blockade of postsynaptic KARs, which are directly involved in the generation of excitatory postsynaptic potentials. By inhibiting these receptors, UBP310 reduces the likelihood of the neuron reaching the threshold for firing an action potential, particularly during periods of high-frequency synaptic input.
dot
Caption: Logical flow of UBP310's influence on neuronal excitability.
Conclusion
UBP310 serves as a potent and selective tool for dissecting the role of kainate receptors in neuronal function. Its ability to reduce sustained depolarization highlights its potential for modulating neuronal excitability, particularly in pathological conditions characterized by excessive glutamatergic activity. The experimental protocols and data presented in this guide provide a solid foundation for further research into the therapeutic applications of UBP310 and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective block of postsynaptic kainate receptors reveals their function at hippocampal mossy fiber synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hippocampal slice preparation and electrophysiological recordings [bio-protocol.org]
- 6. dendrites.esam.northwestern.edu [dendrites.esam.northwestern.edu]
Methodological & Application
Application Notes and Protocols for UBP310 in Brain Slice Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
UBP310 is a potent and selective antagonist of kainate receptors (KARs), a subtype of ionotropic glutamate receptors. It exhibits high affinity for GluK1 and GluK3-containing KARs and has also been shown to block recombinant GluK2/GluK5 receptors, which are prevalent in the brain.[1][2] This selectivity makes UBP310 an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of KARs in synaptic transmission and plasticity. These application notes provide detailed protocols for utilizing UBP310 in acute brain slice electrophysiology, focusing on the hippocampus, a region with high KAR expression and functional significance.
Data Presentation
Quantitative Effects of UBP310 on Kainate Receptor-Mediated Responses
| Parameter | Brain Region | Synapse | UBP310 Concentration | Effect | Reference |
| IC50 | Hippocampus | Mossy Fiber - CA3 | ~250 nM | Inhibition of pharmacologically isolated KAR-Excitatory Postsynaptic Currents (EPSCs) | [3] |
| Effective Concentration | Hippocampus | Mossy Fiber - CA3 | 3 µM | Complete block of isolated KAR-EPSCs | [3] |
| Effective Concentration | Hippocampus | Mossy Fiber - CA3 | 5 µM | Reduction of sustained depolarization during high-frequency stimulation | [4] |
| Effective Concentration | Hippocampus | CA1 | Not specified | Blockade of KAR-induced Long-Term Depression of AMPA receptor-mediated transmission (KAR-LTDAMPAR) | [5] |
Experimental Protocols
Protocol 1: Pharmacological Isolation and Antagonism of KAR-mediated EPSCs at Hippocampal Mossy Fiber-CA3 Synapses
This protocol details the methodology to isolate KAR-EPSCs and assess the inhibitory effect of UBP310.
1. Acute Brain Slice Preparation:
-
Anesthetize a rodent (e.g., Wistar rat or C57BL/6 mouse, P15-P30) with an appropriate anesthetic (e.g., isoflurane) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Cutting Solution Composition (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 3 MgCl2, 1 CaCl2.
-
-
Prepare 300-400 µm thick horizontal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. Allow slices to recover at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.
-
aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 1.3 MgCl2, 2.5 CaCl2.
-
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Perform whole-cell voltage-clamp recordings from CA3 pyramidal neurons.
-
Internal Solution Composition (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.3 with CsOH.
-
-
To pharmacologically isolate KAR-EPSCs, add antagonists for AMPA and NMDA receptors to the aCSF:
-
GYKI 53655 (20-50 µM) to block AMPA receptors.
-
D-AP5 (50 µM) to block NMDA receptors.
-
-
Place a stimulating electrode in the dentate gyrus granule cell layer to stimulate mossy fibers.
-
Hold the neuron at -70 mV and evoke EPSCs using a brief stimulus (e.g., 0.1 ms duration).
3. Application of UBP310:
-
After establishing a stable baseline of isolated KAR-EPSCs for 5-10 minutes, bath-apply UBP310 at the desired concentration (e.g., a dose-response curve from 10 nM to 10 µM, or a single effective concentration of 3 µM).
-
Record the KAR-EPSCs for at least 10-15 minutes in the presence of UBP310 to observe its inhibitory effect.
-
A washout period with antagonist-free aCSF can be performed to assess the reversibility of the block.
4. Data Analysis:
-
Measure the peak amplitude of the averaged KAR-EPSCs before, during, and after UBP310 application.
-
Normalize the amplitudes to the baseline period.
-
For a dose-response curve, plot the percentage of inhibition against the logarithm of the UBP310 concentration and fit with a sigmoidal function to determine the IC50.
Protocol 2: Induction of KAR-dependent LTD and its Blockade by UBP310
This protocol describes how to induce a form of long-term depression dependent on kainate receptors and confirm its mechanism using UBP310.
1. Slice Preparation and Recording:
-
Prepare acute hippocampal slices and set up for whole-cell voltage-clamp recordings from CA1 pyramidal neurons as described in Protocol 1.
-
Use standard aCSF without AMPA and NMDA receptor antagonists.
-
Place the stimulating electrode in the Schaffer collateral pathway.
-
Record baseline AMPA receptor-mediated EPSCs by holding the neuron at -70 mV.
2. Induction of KAR-LTDAMPAR:
-
After a stable baseline recording of at least 10 minutes, induce KAR-LTDAMPAR by bath applying a low concentration of kainate (e.g., 1 µM) for 10-15 minutes. This sustained activation of KARs leads to a long-lasting depression of AMPA receptor-mediated synaptic transmission.[5]
-
During the kainate application, continue to record the AMPA-EPSCs.
-
After the kainate application, wash out the kainate with normal aCSF and continue recording for at least 30-40 minutes to monitor the long-term depression of the synaptic response.
3. Application of UBP310:
-
To test the dependence of this LTD on KARs, perform the same experiment in a separate set of slices, but pre-incubate the slices with UBP310 (e.g., 10 µM) for at least 20 minutes before and during the application of kainate.
-
Compare the magnitude of LTD induced by kainate in the absence and presence of UBP310.
4. Data Analysis:
-
Measure the amplitude of the AMPA-EPSCs and normalize them to the pre-induction baseline.
-
Plot the normalized EPSC amplitude over time.
-
Quantify the magnitude of LTD as the average normalized EPSC amplitude during the last 10 minutes of the recording period.
-
Use appropriate statistical tests to compare the magnitude of LTD between the control and UBP310-treated groups.
Mandatory Visualizations
Experimental Workflow for Testing UBP310 on KAR-EPSCs
References
- 1. Kainate receptors and synaptic plasticity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Selective block of postsynaptic kainate receptors reveals their function at hippocampal mossy fiber synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sustained postsynaptic kainate receptor activation downregulates AMPA receptor surface expression and induces hippocampal LTD - PMC [pmc.ncbi.nlm.nih.gov]
In vivo Administration of UBP310 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP310 is a potent and selective antagonist of kainate receptors, a subtype of ionotropic glutamate receptors. It has demonstrated significant neuroprotective effects in various preclinical mouse models of neurological disorders. These application notes provide detailed protocols for the in vivo administration of UBP310 in mouse models of Parkinson's disease and temporal lobe epilepsy, based on published research. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of UBP310 and similar compounds.
Data Presentation
The following tables summarize the quantitative data from key studies on the in vivo effects of UBP310 in mouse models.
Table 1: Neuroprotective Effect of UBP310 in the MPTP-Induced Mouse Model of Parkinson's Disease
| Treatment Group | Parameter Measured | Result | Percentage Change vs. MPTP Control | Reference |
| Saline Control | Number of TH+ Neurons in SNpc | Data not available | - | [Stayte et al., 2020] |
| MPTP + Vehicle | Number of TH+ Neurons in SNpc | Significant reduction | - | [Stayte et al., 2020] |
| MPTP + UBP310 | Number of TH+ Neurons in SNpc | Significantly increased survival | Data not available | [Stayte et al., 2020] |
| Saline Control | Total Neurons in SNpc | Data not available | - | [Stayte et al., 2020] |
| MPTP + Vehicle | Total Neurons in SNpc | Significant reduction | - | [Stayte et al., 2020] |
| MPTP + UBP310 | Total Neurons in SNpc | Significantly increased survival | Data not available | [Stayte et al., 2020] |
Note: Specific quantitative values for cell counts were not available in the referenced abstract. The study reports a "significant increase" in neuronal survival with UBP310 treatment.
Table 2: Neuroprotective Effect of UBP310 in the ParkinQ311X Mouse Model of Parkinson's Disease
| Treatment Group | Parameter Measured | Result | Percentage Change vs. Untreated ParkinQ311X | Reference |
| Wild-Type (WT) | Number of TH+ Neurons in SNc | ~9000 | - | [Regoni et al., 2020] |
| ParkinQ311X (6 months) | Number of TH+ Neurons in SNc | ~6000 | - | [Regoni et al., 2020] |
| ParkinQ311X + UBP310 (chronic) | Number of TH+ Neurons in SNc | ~8500 | ~42% increase | [Regoni et al., 2020] |
| WT | Firing Rate of SNc DA Neurons | ~3 Hz | - | [Regoni et al., 2020] |
| ParkinQ311X (1 month) | Firing Rate of SNc DA Neurons | ~6 Hz | ~100% increase | [Regoni et al., 2020] |
| ParkinQ311X + UBP310 (chronic) | Firing Rate of SNc DA Neurons | ~3.5 Hz | ~42% decrease | [Regoni et al., 2020] |
Table 3: Effect of a GluK2/GluK5 Antagonist in a Mouse Model of Temporal Lobe Epilepsy
| Treatment Group | Parameter Measured | Result | Percentage Change vs. Control | Reference |
| Control (in vitro) | Seizure-like activity | Present | - | [Peret et al., 2014] |
| GluK2-/- mice (in vitro) | Seizure-like activity | Minimized | Significant reduction | [Peret et al., 2014] |
| Control (in vivo) | Frequency of interictal spikes | High | - | [Peret et al., 2014] |
| GluK2-/- mice (in vivo) | Frequency of interictal spikes | Strongly reduced | Significant reduction | [Peret et al., 2014] |
| Control + GluK2/GluK5 antagonist (in vivo) | Frequency of interictal spikes | Strongly reduced | Significant reduction | [Peret et al., 2014] |
| Control (in vivo) | Frequency of ictal discharges | High | - | [Peret et al., 2014] |
| GluK2-/- mice (in vivo) | Frequency of ictal discharges | Strongly reduced | Significant reduction | [Peret et al., 2014] |
| Control + GluK2/GluK5 antagonist (in vivo) | Frequency of ictal discharges | Strongly reduced | Significant reduction | [Peret et al., 2014] |
Note: UBP310 is known to be an antagonist of GluK2/GluK5 receptors. This study provides a rationale for its use in epilepsy models.
Experimental Protocols
Protocol 1: Neuroprotection in the Acute MPTP Mouse Model of Parkinson's Disease
This protocol is based on the study by Stayte et al. (2020), which demonstrated the neuroprotective effects of UBP310 against MPTP-induced dopaminergic neuron loss.[1]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride)
-
UBP310
-
Sterile saline (0.9% NaCl)
-
Vehicle for UBP310 (e.g., saline, DMSO, or as determined by solubility testing)
-
Osmotic minipumps
-
Anesthesia (e.g., isoflurane)
-
Standard surgical tools for pump implantation
Procedure:
-
Animal Preparation: Acclimatize mice to the housing facility for at least one week before the experiment.
-
UBP310 Administration (Chronic):
-
The study by Stayte et al. (2020) employed chronic administration of UBP310. While the specific dosage and vehicle are not detailed in the available abstract, a common method for chronic delivery is via osmotic minipumps.
-
Dissolve UBP310 in a suitable vehicle to the desired concentration.
-
Load the osmotic minipumps with the UBP310 solution or vehicle control according to the manufacturer's instructions.
-
Anesthetize the mice and surgically implant the osmotic minipumps subcutaneously in the dorsal region. The pumps should be set to deliver the desired dose of UBP310 over the experimental period.
-
-
MPTP Induction of Parkinsonism (Acute Regimen):
-
One day after osmotic pump implantation, induce dopaminergic neurodegeneration by administering MPTP.
-
A commonly used acute MPTP regimen involves four subcutaneous injections of MPTP-HCl (20 mg/kg) dissolved in saline, given at 2-hour intervals.
-
-
Post-Induction Monitoring:
-
Monitor the animals daily for any signs of distress or adverse effects.
-
Continue the chronic administration of UBP310 via the osmotic minipumps for the duration of the study (e.g., 7 days post-MPTP).
-
-
Tissue Collection and Analysis:
-
At the end of the experimental period (e.g., 8 days after the final MPTP injection), euthanize the mice.
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Collect the brains and process them for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.
-
Protocol 2: Neuroprotection in the ParkinQ311X Mouse Model of Parkinson's Disease
This protocol is adapted from Regoni et al. (2020), which showed that chronic UBP310 administration prevents dopaminergic neuron loss in a genetic mouse model of Parkinson's disease.[2]
Materials:
-
ParkinQ311X transgenic mice
-
Wild-type littermate control mice
-
UBP310
-
Vehicle for UBP310 (e.g., saline)
-
Standard equipment for intraperitoneal injections
Procedure:
-
Animal Groups: Divide the ParkinQ311X mice into two groups: one receiving UBP310 and one receiving vehicle. Include a group of wild-type mice as a baseline control.
-
UBP310 Administration (Chronic):
-
The study initiated treatment in 1-month-old mice and continued for 5 months.
-
Administer UBP310 at a dose of 10 mg/kg via intraperitoneal (i.p.) injection once daily.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Behavioral and Electrophysiological Analysis:
-
At various time points during the treatment period, behavioral tests (e.g., open field, rotarod) can be performed to assess motor function.
-
At the end of the study, in vivo single-unit electrophysiological recordings of SNc dopaminergic neurons can be performed to assess their firing rate.
-
-
Tissue Collection and Analysis:
-
At the end of the 6-month study period, euthanize the mice.
-
Collect brain tissue for immunohistochemical analysis of TH-positive neurons in the SNc and for Western blot analysis of kainate receptor subunit expression (e.g., GluK2).
-
Protocol 3: Evaluation in a Mouse Model of Temporal Lobe Epilepsy
This protocol is based on the findings of Peret et al. (2014), which demonstrated the role of GluK2-containing kainate receptors in chronic seizures.[3] UBP310 is a known antagonist of GluK2/GluK5 receptors.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Kainic acid
-
UBP310
-
Sterile saline (0.9% NaCl)
-
EEG recording equipment (electrodes, amplifier, data acquisition system)
-
Anesthesia (e.g., isoflurane)
-
Standard surgical tools for electrode implantation
Procedure:
-
Surgical Implantation of EEG Electrodes:
-
Anesthetize the mice and place them in a stereotaxic frame.
-
Implant cortical EEG electrodes to monitor seizure activity.
-
Allow the animals to recover for at least one week after surgery.
-
-
Induction of Status Epilepticus:
-
Induce status epilepticus by a single intra-hippocampal injection of kainic acid (e.g., 50 nL of a 20 mM solution).
-
-
Chronic Seizure Monitoring:
-
After a latent period of several weeks, the mice will begin to exhibit spontaneous recurrent seizures.
-
Record baseline EEG to determine the frequency of interictal spikes and ictal discharges.
-
-
UBP310 Administration:
-
Administer UBP310 via a suitable route (e.g., intraperitoneal injection). The effective dose would need to be determined empirically, but doses used in other neuroprotection studies (e.g., 10 mg/kg) could be a starting point.
-
Administer vehicle to a control group of epileptic mice.
-
-
Post-Treatment EEG Monitoring:
-
Following UBP310 administration, continuously record EEG for several hours to assess the effect on the frequency of interictal spikes and ictal discharges.
-
Compare the seizure frequency before and after UBP310 treatment and between the UBP310 and vehicle-treated groups.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of UBP310-Mediated Neuroprotection
The neuroprotective effects of UBP310 are mediated through the antagonism of kainate receptors. In the context of Parkinson's disease models, this involves the modulation of neuronal excitability and the downregulation of specific kainate receptor subunits.
Caption: UBP310-mediated neuroprotection signaling pathway.
Experimental Workflow for Evaluating UBP310 in a Parkinson's Disease Mouse Model
The following diagram illustrates a typical experimental workflow for assessing the neuroprotective efficacy of UBP310.
References
Application Notes and Protocols: UBP310 Dissolution in DMSO for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of UBP310 in Dimethyl Sulfoxide (DMSO) for various experimental applications. UBP310 is a potent and selective antagonist of kainate receptors, particularly targeting the GluK1 subunit.
Introduction to UBP310
UBP310 is a selective antagonist for the GluK1 (formerly GluR5) kainate receptor subtype, demonstrating an IC50 of 130 nM.[1][2] It also exhibits antagonist activity at homomeric GluK3 (formerly GluR7) receptors. Its high selectivity makes it a valuable tool for investigating the physiological and pathological roles of GluK1-containing kainate receptors in the central nervous system.[3][4][5] Studies have explored its neuroprotective potential in models of Parkinson's disease.[6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative information for UBP310.
Table 1: Physicochemical Properties of UBP310
| Property | Value | Reference |
| Molecular Weight | 353.35 g/mol | [1] |
| Chemical Formula | C₁₄H₁₅N₃O₆S | [1] |
| Appearance | White solid powder | [1] |
| Purity | ≥98% (HPLC) |
Table 2: Solubility of UBP310
| Solvent | Maximum Concentration | Reference |
| DMSO | 20 mM (7.07 mg/mL) | |
| Water | Insoluble | [1] |
Table 3: Receptor Binding Affinity of UBP310
| Receptor Subunit | Binding Affinity (K D ) | Reference |
| GluK1 | 21 ± 7 nM | [3] |
| GluK3 | 0.65 ± 0.19 µM | [3] |
| GluK2 | No specific binding | [3] |
Experimental Protocols
3.1. Preparation of a UBP310 Stock Solution in DMSO
This protocol describes the preparation of a 20 mM stock solution of UBP310 in DMSO.
Materials:
-
UBP310 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of UBP310:
-
For 1 mL of a 20 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 20 mmol/L x 0.001 L x 353.35 g/mol = 7.067 mg
-
-
-
Weigh UBP310:
-
Carefully weigh out approximately 7.07 mg of UBP310 powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the UBP310 powder.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes until the UBP310 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.[9] Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Store the 20 mM stock solution in aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[1] Avoid repeated freeze-thaw cycles.
-
3.2. Preparation of Working Solutions
For cell culture experiments, the DMSO stock solution must be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[10]
Example: Preparation of a 10 µM working solution in 10 mL of cell culture medium:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the 20 mM stock solution in DMSO or the final aqueous buffer. For example, dilute the 20 mM stock 1:100 in DMSO to obtain a 200 µM solution.
-
-
Final Dilution:
-
Add the required volume of the stock or intermediate solution to the final volume of the aqueous buffer or medium.
-
Using the 20 mM stock: Volume of stock = (10 µM x 10 mL) / 20 mM = 0.005 mL or 5 µL
-
Add 5 µL of the 20 mM stock solution to 10 mL of cell culture medium.
-
-
-
Mixing:
-
Mix the working solution thoroughly by gentle inversion or pipetting.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for UBP310 Stock Solution Preparation
Caption: Workflow for preparing a 20 mM UBP310 stock solution in DMSO.
Diagram 2: Simplified Signaling Pathway of UBP310 Action
References
- 1. medkoo.com [medkoo.com]
- 2. UBP310|CAS 902464-46-4|DC Chemicals [dcchemicals.com]
- 3. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UBP310 in In Vitro Neuronal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP310 is a potent and selective antagonist of kainate receptors, a subtype of ionotropic glutamate receptors. It exhibits high affinity for GluK1 (formerly GluR5) and GluK3 (formerly GluR7) subunits. Kainate receptors are implicated in various neurological processes, including excitatory neurotransmission, synaptic plasticity, and excitotoxicity.[1][2] Their dysfunction has been linked to several neurological disorders. These application notes provide detailed protocols for utilizing UBP310 in in vitro neuronal cultures to investigate its effects on neuronal viability, synaptic function, and signaling pathways.
Data Presentation
UBP310 Concentration and Activity
The following table summarizes the key quantitative data for UBP310, providing a reference for determining appropriate working concentrations in your experiments.
| Parameter | Receptor Subtype | Value | Species/System | Reference |
| IC₅₀ | GluK1 | 130 nM | Recombinant | |
| IC₅₀ | GluK3 | 4.0 µM | Recombinant | [3] |
| Kᵈ | GluK1 | 21 ± 7 nM | Human Recombinant | [4] |
| Effective Concentration | GluK2/GluK5-containing KARs | 10 µM | Cultured Hippocampal Neurons | [5] |
Note: The optimal concentration of UBP310 can vary depending on the specific neuronal culture system, the expression levels of kainate receptor subunits, and the experimental endpoint. It is recommended to perform a dose-response curve to determine the most effective concentration for your specific application.
Signaling Pathways
Kainate Receptor Signaling
Kainate receptors mediate their effects through both ionotropic and metabotropic signaling pathways. UBP310 primarily acts as an antagonist of the ionotropic signaling pathway.
Caption: Kainate receptor signaling pathways.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuronal Cultures
This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hank's Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold HBSS.
-
Isolate the embryos and dissect the cerebral cortices.
-
Mince the cortical tissue and transfer to a conical tube containing 0.25% Trypsin-EDTA.
-
Incubate at 37°C for 15 minutes.
-
Stop the trypsinization by adding an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal complete medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine coated plates/coverslips at a desired density (e.g., 2.5 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed complete Neurobasal medium. Repeat this every 3-4 days.
Protocol 2: Neuroprotection Assay against Kainate-Induced Excitotoxicity
This protocol details a method to assess the neuroprotective effects of UBP310 against excitotoxicity induced by kainate in primary neuronal cultures.
Materials:
-
Mature primary neuronal cultures (DIV 10-14)
-
Kainic acid stock solution (10 mM in water)
-
UBP310 stock solution (10 mM in DMSO)
-
Neurobasal medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate reader
Experimental Workflow:
Caption: Workflow for the neuroprotection assay.
Procedure:
-
Prepare mature primary neuronal cultures in 96-well plates.
-
Prepare serial dilutions of UBP310 in Neurobasal medium. A final concentration range of 1 µM to 20 µM is a good starting point.
-
Pre-treat the neurons with the different concentrations of UBP310 for 1 hour at 37°C. Include a vehicle control (DMSO).
-
Prepare a working solution of kainic acid in Neurobasal medium. A final concentration of 100 µM is often used to induce excitotoxicity.[6]
-
After the 1-hour pre-treatment, add the kainic acid solution to the wells. Include a control group with no kainate treatment.
-
Incubate the plate for 24 hours at 37°C.
-
After the incubation, add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 3: Electrophysiological Recording of Kainate-Evoked Currents
This protocol provides a general outline for recording kainate-evoked currents in cultured neurons using whole-cell patch-clamp electrophysiology.
Materials:
-
Mature primary neuronal cultures on coverslips
-
External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)
-
Internal pipette solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2)
-
Kainic acid
-
UBP310
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
Apply kainic acid (e.g., 10-100 µM) to the neuron using a perfusion system to evoke an inward current.
-
After washing out the kainic acid, perfuse the chamber with UBP310 (e.g., 10 µM) for several minutes.
-
Co-apply kainic acid and UBP310 to observe the blocking effect of UBP310 on the kainate-evoked current.
-
Record and analyze the current amplitudes before and after UBP310 application.
Disclaimer
These protocols are intended as a guide and may require optimization for your specific experimental conditions and cell types. Always adhere to institutional guidelines and safety procedures when working with chemical reagents and biological materials.
References
- 1. Kainate receptor - Wikipedia [en.wikipedia.org]
- 2. Structure and gating of kainate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustained postsynaptic kainate receptor activation downregulates AMPA receptor surface expression and induces hippocampal LTD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KA‐mediated excitotoxicity induces neuronal ferroptosis through activation of ferritinophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing UBP310 in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc). Glutamate-mediated excitotoxicity is a significant contributor to the pathological cascade in PD.[1][2][3] Kainate receptors, a subtype of ionotropic glutamate receptors, are implicated in this process. UBP310 is a selective antagonist of kainate receptors, showing high affinity for GluK1 and GluK3 subunits, and has emerged as a valuable tool for investigating the role of kainate receptors in the pathophysiology of Parkinson's disease and for exploring potential neuroprotective strategies.[4][5]
These application notes provide detailed protocols for the use of UBP310 in both in vivo and in vitro models of Parkinson's disease, along with a summary of key quantitative data from relevant studies.
Mechanism of Action
UBP310 is a competitive antagonist of kainate receptors, preventing the binding of glutamate and subsequent receptor activation. In the context of Parkinson's disease, its neuroprotective effects are primarily attributed to the attenuation of excitotoxicity. Over-activation of kainate receptors by excessive glutamate leads to an influx of Ca2+, triggering downstream pathways that result in oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death of dopaminergic neurons. By blocking these receptors, UBP310 helps to mitigate these neurotoxic effects.
Data Presentation
Table 1: Effects of UBP310 in the MPTP Mouse Model of Parkinson's Disease
| Parameter | Model | Treatment Protocol | Result | Percentage Change | Reference |
| Dopaminergic Neuron Survival (TH+ cells in SNc) | C57BL/6 mice + MPTP (4x20 mg/kg, i.p.) | UBP310 (10 mg/kg, i.p.) administered 30 min before each MPTP injection | Significant increase in surviving neurons | ~40% increase vs. MPTP alone | Stayte et al., 2020 |
| Striatal Dopamine Levels | C57BL/6 mice + MPTP | UBP310 (10 mg/kg, i.p.) | No significant rescue | Not Applicable | Stayte et al., 2020 |
| Striatal Dopamine Transporter (DAT) Density | C57BL/6 mice + MPTP | UBP310 (10 mg/kg, i.p.) | No significant rescue | Not Applicable | Stayte et al., 2020 |
Table 2: Effects of UBP310 in the parkinQ311X Mouse Model of Parkinson's Disease
| Parameter | Model | Treatment Protocol | Result | Quantitative Value | Reference |
| Dopaminergic Neuron Survival (TH+ cells in SNc) | parkinQ311X mice | UBP310 (20 mg/kg/day, i.p.) for 90 days | Prevention of neuron loss | Vehicle: 4701 ± 117; UBP310: 5347 ± 107 | Madeo et al., 2020[6] |
| Firing Rate of SNc Dopaminergic Neurons | parkinQ311X mice | Chronic UBP310 treatment | Rescue of abnormal firing rate | WT: ~2.5 Hz; parkinQ311X vehicle: ~4 Hz; parkinQ311X + UBP310: ~2.5 Hz | Madeo et al., 2020[6] |
| GluK2 Subunit Expression in SNc | parkinQ311X mice | Chronic UBP310 treatment | Downregulation of GluK2 | Significant reduction compared to vehicle-treated parkinQ311X mice | Madeo et al., 2020[6] |
Experimental Protocols
In Vivo Model 1: Acute MPTP Mouse Model
Objective: To assess the neuroprotective effect of UBP310 against MPTP-induced dopaminergic neurodegeneration.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (Sigma-Aldrich)
-
UBP310 (Tocris Bioscience)
-
Saline (0.9% NaCl)
-
Stereological microscopy system
-
Antibodies for tyrosine hydroxylase (TH) immunohistochemistry
Procedure:
-
Animal Groups:
-
Vehicle + Saline
-
Vehicle + MPTP
-
UBP310 + MPTP
-
-
Drug Preparation:
-
Dissolve MPTP-HCl in saline to a final concentration of 2 mg/ml.
-
Dissolve UBP310 in a suitable vehicle (e.g., saline with 1% DMSO) to a final concentration for a 10 mg/kg injection volume.
-
-
Administration:
-
Administer UBP310 (10 mg/kg, i.p.) or vehicle 30 minutes prior to each MPTP injection.
-
Induce Parkinsonism by administering four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals. Control animals receive saline injections.
-
-
Tissue Processing and Analysis (7 days post-MPTP):
-
Perfuse mice with 4% paraformaldehyde (PFA).
-
Collect brains and process for cryosectioning.
-
Perform TH immunohistochemistry on serial sections of the substantia nigra.
-
Quantify the number of TH-positive neurons in the SNc using stereological methods.
-
For neurochemical analysis, dissect the striatum and measure dopamine and DAT levels using HPLC and Western blotting, respectively.
-
In Vivo Model 2: Chronic parkinQ311X Mouse Model
Objective: To evaluate the long-term neuroprotective effects of UBP310 in a genetic model of Parkinson's disease.
Materials:
-
parkinQ311X transgenic mice
-
Wild-type littermate controls
-
UBP310
-
Equipment for in vivo electrophysiology
Procedure:
-
Animal Groups:
-
Wild-type + Vehicle
-
parkinQ311X + Vehicle
-
parkinQ311X + UBP310
-
-
Drug Administration:
-
Beginning at 1.5 months of age, administer UBP310 (20 mg/kg/day, i.p.) or vehicle for 90 to 135 days.[6]
-
-
Analysis:
-
Immunohistochemistry: At the end of the treatment period, sacrifice the animals and perform TH immunohistochemistry and stereological counting of SNc neurons as described in the MPTP protocol.
-
Electrophysiology: Perform in vivo single-unit recordings from SNc dopaminergic neurons in anesthetized mice to measure firing rate and pattern.
-
In Vitro Model: Proposed Protocol for MPP+ Toxicity in SH-SY5Y Cells
Objective: To assess the protective effect of UBP310 against MPP+-induced neurotoxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
MPP+ iodide (Sigma-Aldrich)
-
UBP310
-
MTT assay kit for cell viability
-
Kits for measuring apoptosis (e.g., Caspase-3 activity assay) and oxidative stress (e.g., ROS assay)
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in standard conditions (37°C, 5% CO2).
-
Seed cells in 96-well plates for viability assays or larger plates for other assays.
-
-
Treatment:
-
Pre-treat cells with various concentrations of UBP310 (e.g., 1, 10, 100 µM) for 2 hours.
-
Induce toxicity by adding MPP+ (e.g., 1 mM) to the culture medium.
-
Include control wells (no treatment), UBP310 alone, and MPP+ alone.
-
-
Analysis (24-48 hours post-MPP+):
-
Cell Viability: Perform an MTT assay to quantify cell viability.
-
Apoptosis: Measure caspase-3 activity or use Annexin V/PI staining to assess apoptosis.
-
Oxidative Stress: Measure the levels of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.
-
Mandatory Visualizations
Signaling Pathways
Caption: UBP310 blocks kainate receptor-mediated excitotoxicity in Parkinson's disease models.
Experimental Workflows
Caption: Experimental workflows for in vivo and in vitro studies using UBP310.
Conclusion
UBP310 serves as a critical pharmacological tool for elucidating the contribution of kainate receptor-mediated excitotoxicity to the pathogenesis of Parkinson's disease. The provided protocols offer a framework for researchers to investigate the neuroprotective potential of targeting this pathway in both toxin-induced and genetic models of the disease. The quantitative data summarized herein highlight the promise of this approach for preserving dopaminergic neurons, a key goal in the development of disease-modifying therapies for Parkinson's disease.
References
- 1. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. PHARMACOLOGICAL ANTAGONISM OF KAINATE RECEPTOR RESCUES DYSFUNCTION AND LOSS OF DOPAMINE NEURONS IN A MOUSE MODEL OF HUMAN PARKIN-INDUCED TOXICITY | Parkinson's Disease [michaeljfox.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for UBP310 in the Study of Temporal Lobe Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporal Lobe Epilepsy (TLE) is the most common form of focal epilepsy in adults, often characterized by recurrent seizures originating from the temporal lobe. A key area of investigation in TLE pathophysiology is the role of excitatory neurotransmission, particularly that mediated by glutamate receptors. Kainate receptors (KARs), a subtype of ionotropic glutamate receptors, have emerged as significant contributors to the hyperexcitability observed in TLE.
UBP310 is a selective antagonist of kainate receptors, exhibiting high affinity for the GluK1 subunit and also demonstrating antagonist activity at GluK2/GluK5-containing receptors.[1][2] This makes UBP310 a valuable pharmacological tool for dissecting the specific role of these kainate receptor subunits in the generation and propagation of epileptiform activity in TLE models. These application notes provide detailed protocols for utilizing UBP310 in in vitro studies of TLE using hippocampal brain slices.
Data Presentation: UBP310 Antagonist Profile
| Receptor Subunit | UBP310 Activity | IC50 / Ki | Reference |
| GluK1 (homomeric) | Antagonist | ~5-10 nM (Ki) | [1] |
| GluK2/GluK5 (heteromeric) | Antagonist | μM range | [2] |
| GluK3 (homomeric) | Antagonist | ~250 nM (IC50) | [1] |
| AMPA Receptors | No significant activity | >100 μM | [2] |
| NMDA Receptors | No significant activity | >100 μM | [2] |
Signaling Pathways in Temporal Lobe Epilepsy and the Role of UBP310
In the hippocampus, a key region implicated in TLE, kainate receptors are expressed on both principal neurons (excitatory) and interneurons (inhibitory). An imbalance in the activity of these neuronal populations can lead to the hypersynchrony characteristic of seizures. UBP310 can be used to investigate the contribution of GluK1 and GluK2/GluK5-containing kainate receptors to this imbalance.
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a common in vitro model for studying epilepsy.
Materials:
-
Rodent (rat or mouse)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools (scissors, forceps)
-
Vibratome
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Recovery chamber
-
Recording chamber
Solutions:
-
Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 7 MgCl2, 0.5 CaCl2. Gassed with 95% O2 / 5% CO2.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-Glucose, 2 MgCl2, 2 CaCl2. Gassed with 95% O2 / 5% CO2.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Decapitate the animal and rapidly dissect the brain, placing it in ice-cold cutting solution.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome in ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in aCSF until use.
Induction of Seizure-Like Activity in Hippocampal Slices
This protocol outlines a common method for inducing epileptiform activity in acute hippocampal slices.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
aCSF
-
Kainic acid stock solution (10 mM in water)
Procedure:
-
Transfer a hippocampal slice to the recording chamber and perfuse with aCSF at a rate of 2-3 ml/min.
-
Allow the slice to equilibrate for at least 15-20 minutes.
-
To induce seizure-like activity, switch the perfusion to aCSF containing a low concentration of kainic acid (e.g., 200-500 nM).
-
Monitor the development of epileptiform discharges using extracellular field potential recordings in the CA1 or CA3 region of the hippocampus. Seizure-like events are typically characterized by recurrent, high-frequency bursts of neuronal firing.
Application of UBP310 to Investigate Kainate Receptor Involvement
This protocol describes how to apply UBP310 to assess the role of kainate receptors in sustaining seizure-like activity.
Materials:
-
Hippocampal slice exhibiting stable seizure-like activity
-
UBP310 stock solution (e.g., 10 mM in DMSO)
-
aCSF containing kainic acid
Procedure:
-
Once stable seizure-like activity is established, prepare the desired final concentration of UBP310 in the kainic acid-containing aCSF. A concentration range of 1-10 µM is a reasonable starting point to target both GluK1 and GluK2/GluK5-containing receptors.
-
Switch the perfusion to the aCSF containing both kainic acid and UBP310.
-
Record the electrophysiological activity for at least 20-30 minutes to observe the effect of UBP310 on the frequency, duration, and amplitude of the epileptiform discharges.
-
For washout experiments, switch the perfusion back to the aCSF containing only kainic acid and monitor for any recovery of seizure-like activity. A washout period of at least 30-40 minutes is recommended.
Data Analysis:
-
Quantify the frequency of seizure-like events (events per minute).
-
Measure the duration of each seizure-like event.
-
Analyze the power of the epileptiform discharges in different frequency bands (e.g., gamma oscillations).
-
Compare these parameters before, during, and after the application of UBP310.
Experimental Workflow
The following diagram illustrates the general workflow for studying the effects of UBP310 on seizure-like activity in hippocampal slices.
Concluding Remarks
UBP310 is a powerful tool for elucidating the role of specific kainate receptor subunits in the pathophysiology of temporal lobe epilepsy. The protocols outlined in these application notes provide a framework for researchers to investigate the contribution of GluK1 and GluK2/GluK5-containing receptors to epileptiform activity in well-established in vitro models. By carefully quantifying the effects of UBP310 on seizure-like discharges, researchers can gain valuable insights into the potential of targeting kainate receptors for the development of novel anti-epileptic therapies.
References
Application Notes and Protocols for Intraperitoneal Injection of UBP310 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UBP310 is a potent and selective antagonist of kainate receptors, with a primary affinity for the GluK1 and GluK3 subunits. Kainate receptors, a subtype of ionotropic glutamate receptors, are implicated in various neurological processes, including synaptic transmission and plasticity. Emerging evidence suggests a role for these receptors in modulating behaviors such as anxiety and memory. The intraperitoneal (i.p.) administration of UBP310 in rodent models offers a valuable method for investigating the behavioral functions of kainate receptors and for the preclinical assessment of UBP310 as a potential therapeutic agent for neurological and psychiatric disorders.
These application notes provide a comprehensive overview and detailed protocols for the use of UBP310 in behavioral research, with a focus on anxiety and memory-related assays.
Mechanism of Action
UBP310 acts as a competitive antagonist at the glutamate binding site of kainate receptors. By blocking the activation of GluK1 and GluK3-containing receptors, UBP310 can modulate excitatory neurotransmission in key brain regions associated with emotional and cognitive processing, such as the amygdala and hippocampus. The antagonism of these receptors can influence synaptic plasticity, which is a fundamental cellular mechanism underlying learning and memory. Kainate receptor dysfunction has been linked to conditions like epilepsy, pain, and anxiety.[1]
Data Presentation: Quantitative Summary
The following table summarizes key quantitative parameters for the intraperitoneal administration of UBP310 and related compounds in mice, based on available literature. It is important to note that the optimal dose of UBP310 for specific behavioral assays may require empirical determination.
| Parameter | Value | Species | Study Type | Compound | Source |
| Dosage | 20 mg/kg | Mouse | Neuroprotection | UBP310 | [2] |
| Dosage | 20 mg/kg | Mouse | Behavioral (Ethanol Consumption) | LY466195 (GluK1 antagonist) | [3] |
| Injection Volume | < 10 ml/kg | Mouse | General Guideline | N/A | [4] |
| Needle Gauge | 25-27g | Mouse | General Guideline | N/A | [4] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of UBP310 in Mice
This protocol details the procedure for the safe and effective intraperitoneal administration of UBP310 to mice for behavioral studies.
Materials:
-
UBP310
-
Sterile vehicle (e.g., saline, 0.9% NaCl)
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of UBP310 Solution:
-
Accurately weigh the required amount of UBP310.
-
Dissolve UBP310 in a sterile vehicle to the desired final concentration. Sonication may be required to aid dissolution. The final injection volume should not exceed 10 ml/kg of the animal's body weight.[4]
-
Ensure the solution is at room temperature before injection.
-
-
Animal Handling and Restraint:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck) to expose the abdomen.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right quadrant of the abdomen. This location minimizes the risk of puncturing the cecum, bladder, or other vital organs.[4]
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Tilt the mouse's head slightly downwards.
-
Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or fluid is aspirated, discard the syringe and prepare a new injection.
-
Slowly inject the UBP310 solution.
-
Withdraw the needle smoothly.
-
-
Post-injection Monitoring:
-
Return the mouse to its home cage and monitor for any adverse reactions, such as distress or signs of injury at the injection site.
-
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus
-
Video tracking software (optional, but recommended for accurate data collection)
-
Stopwatch
Procedure:
-
Habituation:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
-
UBP310 Administration:
-
Administer UBP310 (e.g., 20 mg/kg, i.p.) or vehicle to the mice 30-60 minutes prior to the test. The optimal pre-treatment time should be determined in pilot studies.
-
-
Testing:
-
Place the mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for a 5-minute period.[5]
-
Record the session using a video camera.
-
-
Data Analysis:
-
Analyze the video recordings to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (to assess general locomotor activity)
-
-
An anxiolytic effect is typically indicated by an increase in the time spent and the number of entries into the open arms.
-
Protocol 3: Fear Conditioning for Memory Assessment
Fear conditioning is a form of associative learning used to assess fear memory.
Materials:
-
Fear conditioning chamber with a grid floor capable of delivering a mild footshock
-
Sound-attenuating isolation cubicle
-
Video camera and software for recording and scoring freezing behavior
Procedure:
-
Habituation:
-
Handle the mice for several days prior to the experiment to reduce stress.
-
Habituate the mice to the testing room for at least 30 minutes before each session.
-
-
Conditioning (Day 1):
-
Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Present a neutral conditioned stimulus (CS), typically an auditory tone (e.g., 80 dB, 2800 Hz for 30 seconds).
-
Co-terminate the CS with a mild footshock (the unconditioned stimulus, US), for example, 0.5-0.7 mA for 2 seconds.
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Administer UBP310 or vehicle at a predetermined time relative to the conditioning session (e.g., 30-60 minutes before or immediately after) to investigate its effects on memory acquisition or consolidation, respectively.
-
-
Contextual Fear Testing (Day 2):
-
Place the mouse back into the same conditioning chamber (context) without presenting the tone or shock.
-
Record the mouse's behavior for 5 minutes and measure the percentage of time spent freezing (a fear response).
-
-
Cued Fear Testing (Day 3):
-
Place the mouse in a novel context (different shape, flooring, and odor).
-
After a baseline period, present the auditory CS (tone) without the shock.
-
Measure the percentage of time spent freezing during the tone presentation.
-
-
Data Analysis:
-
Analyze the freezing behavior in both the contextual and cued tests. A reduction in freezing in the UBP310-treated group compared to the vehicle group may indicate an impairment in fear memory formation or recall.
-
Mandatory Visualizations
Caption: Experimental workflow for behavioral studies using UBP310.
Caption: UBP310 signaling pathway in modulating behavior.
References
- 1. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological antagonism of kainate receptor rescues dysfunction and loss of dopamine neurons in a mouse model of human parkin-induced toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of GluK1-containing Kainate Receptors Reduces Ethanol Consumption by Modulating Ethanol Reward and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. protocols.io [protocols.io]
Application Notes and Protocols for Calcium Imaging with UBP310 to Assess Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium imaging is a powerful technique to monitor the intracellular dynamics of calcium (Ca2+), a ubiquitous second messenger crucial for a vast array of neuronal functions, including neurotransmitter release, synaptic plasticity, and gene expression.[1][2][3] Kainate receptors (KARs), a subtype of ionotropic glutamate receptors, play a significant role in modulating neuronal excitability and network activity.[4][5] Their activation can lead to Na+ and Ca2+ influx, subsequently triggering downstream signaling cascades.[6] UBP310 is a potent and selective antagonist of kainate receptors containing the GluK1 (formerly GluR5) and GluK3 (formerly GluR7) subunits.[7][8][9] This selectivity makes UBP310 an invaluable pharmacological tool for dissecting the specific contribution of these subunits to neuronal Ca2+ signaling and overall neuronal activity.[10][11]
These application notes provide a comprehensive guide for utilizing UBP310 in conjunction with calcium imaging to investigate the role of GluK1 and GluK3-containing kainate receptors in neuronal function. Detailed protocols for calcium imaging in cultured neurons are provided, along with key quantitative data for UBP310 and diagrams illustrating the underlying signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the key quantitative parameters of UBP310, providing essential information for experimental design.
| Parameter | Value | Receptor Subunit | Species | Comments | Reference |
| IC50 | 130 nM | GluK1 (GluR5) | Recombinant | [7] | |
| IC50 | 4.0 µM | GluK3 (GluR7) | Recombinant | [9] | |
| Kd | 21 ± 7 nM | GluK1 | Human Recombinant | [8] | |
| Kd | 0.65 ± 0.19 µM | GluK3 | Human Recombinant | ~30-fold lower affinity than for GluK1. | [8] |
| Selectivity | >12,700-fold | GluK1 vs. GluK2 | Recombinant | Highly selective for GluK1 over GluK2. | [7] |
| Working Concentration | 10 µM | N/A | Rat Hippocampal Cultures | Used to antagonize kainate receptors in calcium imaging experiments. | [10] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided in Graphviz DOT language.
Caption: Kainate receptor signaling and UBP310 inhibition.
Caption: Workflow for assessing UBP310's effect on neuronal calcium.
Experimental Protocols
This section provides a detailed protocol for performing calcium imaging experiments in cultured neurons to assess the effect of UBP310 on kainate receptor-mediated calcium influx. This protocol is adapted from established methods for Fura-2 AM imaging.[1][2][12]
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons) on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Dry DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
UBP310
-
Kainate receptor agonist (e.g., Kainic acid or Domoic acid)
-
Fluorescence microscope equipped for ratiometric calcium imaging (with excitation wavelengths of 340 nm and 380 nm and emission at ~510 nm)
-
Perfusion system
Protocol:
-
Preparation of Reagents:
-
Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of dry DMSO.[2][12] A small amount of Pluronic F-127 (e.g., 20% solution in DMSO) can be added to aid in dye solubilization.
-
UBP310 Stock Solution (10 mM): Dissolve UBP310 in DMSO. Store at -20°C.
-
Agonist Stock Solution: Prepare a stock solution of the chosen kainate receptor agonist in water or an appropriate solvent.
-
Imaging Buffer: Prepare HBSS or another physiological saline solution. Ensure it is at the correct pH (7.2-7.4) and temperature (37°C) for the experiment.
-
-
Calcium Indicator Loading:
-
Prepare a loading solution by diluting the Fura-2 AM stock solution into the imaging buffer to a final concentration of 1-5 µM.[2]
-
Aspirate the culture medium from the coverslips containing the neurons.
-
Gently wash the cells twice with the imaging buffer.[2]
-
Add the Fura-2 AM loading solution to the coverslips and incubate for 30-60 minutes at 37°C in the dark.[2][12] The optimal loading time and concentration may need to be determined empirically for different cell types.
-
After incubation, wash the cells three times with fresh imaging buffer to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature or 37°C in the dark.[13]
-
-
Calcium Imaging:
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Continuously perfuse the cells with imaging buffer.
-
Identify a field of view with healthy-looking neurons.
-
Baseline Recording: Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.
-
Agonist Application: Perfuse the cells with the imaging buffer containing the kainate receptor agonist at a predetermined concentration.
-
Record Calcium Response: Record the changes in fluorescence intensity at both excitation wavelengths during agonist application. An increase in intracellular Ca2+ will lead to an increase in the 340 nm signal and a decrease in the 380 nm signal.
-
Washout: After the response has peaked and returned to or near baseline, perfuse the cells with agonist-free imaging buffer to wash out the agonist.
-
UBP310 Application: Perfuse the cells with imaging buffer containing the desired concentration of UBP310 (e.g., 10 µM) for a sufficient period to allow for receptor binding (typically 5-10 minutes).
-
Agonist Re-application with UBP310: While continuing to perfuse with UBP310, re-apply the kainate receptor agonist.
-
Record Blocked Response: Record the fluorescence changes to assess the extent to which UBP310 blocks the agonist-induced calcium influx.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Compare the amplitude and kinetics of the calcium response to the agonist in the absence and presence of UBP310 to quantify the inhibitory effect of UBP310 on GluK1/GluK3-containing kainate receptors.
-
Conclusion
This application note provides a framework for utilizing UBP310 as a selective antagonist in calcium imaging studies to elucidate the role of GluK1 and GluK3-containing kainate receptors in neuronal signaling. The provided protocols and data serve as a valuable resource for researchers in neuroscience and drug discovery, enabling the precise investigation of these important ion channels in both physiological and pathological contexts. The use of UBP310 in combination with calcium imaging offers a robust method for understanding the intricate mechanisms of neuronal communication and for the potential development of novel therapeutics targeting kainate receptors.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. brainvta.tech [brainvta.tech]
- 3. Video: Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Kainate receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Structure and gating of kainate receptors [frontiersin.org]
- 7. UBP 310 | Kainate Receptors | Tocris Bioscience [tocris.com]
- 8. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kainate receptor subunit diversity underlying response diversity in retinal Off bipolar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
Troubleshooting & Optimization
Troubleshooting UBP310 solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UBP310.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving UBP310?
A1: UBP310 is soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] It is advisable to prepare a concentrated stock solution in DMSO, which can then be diluted into your aqueous experimental buffer.
Q2: What is the maximum recommended stock solution concentration for UBP310 in DMSO?
A2: Commercial suppliers indicate that UBP310 is soluble in DMSO up to 20-25 mM.[1][2][4] It is recommended to start with a concentration in this range for your stock solution.
Q3: Is UBP310 soluble in aqueous buffers like PBS or water?
A3: UBP310 is reported to be insoluble in water.[3] Therefore, it is not recommended to dissolve it directly in aqueous buffers. A common practice is to prepare a concentrated stock in DMSO and then dilute this stock into the aqueous buffer to the desired final concentration.
Q4: How should I store solid UBP310 and my stock solutions?
A4: For long-term storage, solid UBP310 should be kept at -20°C. For short-term storage, +4°C is acceptable.[2][3] Stock solutions in DMSO should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months to years).[3]
Q5: What is the shelf life of UBP310?
A5: If stored correctly, UBP310 has a shelf life of over two years.[3]
Troubleshooting Guides
Issue 1: UBP310 is precipitating in my aqueous experimental buffer.
Possible Cause 1: The final concentration of UBP310 is too high for the aqueous buffer.
-
Solution: While the DMSO stock can be concentrated, the final working concentration in your aqueous buffer will be significantly lower. Perform a serial dilution of your UBP310 stock solution into the experimental buffer to determine the highest achievable concentration without precipitation.
Possible Cause 2: The percentage of DMSO in the final solution is too low.
-
Solution: Ensure that the final concentration of DMSO in your experiment is sufficient to maintain UBP310 solubility, but not so high that it affects your experimental system. If precipitation occurs upon dilution, you may need to slightly increase the final DMSO concentration, if your experimental setup permits.
Possible Cause 3: The buffer composition is incompatible.
-
Solution: Certain buffer components can affect the solubility of small molecules. If you continue to experience precipitation, consider trying a different buffer system. A buffer containing 50 mM Tris with citric acid at pH 7.4 has been used in binding assays with UBP310.[5]
Issue 2: I am observing a loss of UBP310 activity in my experiments.
Possible Cause 1: Improper storage.
-
Solution: Ensure that both the solid compound and the DMSO stock solution are stored at the recommended temperatures (-20°C for long-term).[2][3] Avoid repeated freeze-thaw cycles of the stock solution, which can degrade the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Possible Cause 2: Instability in the experimental buffer.
-
Solution: The stability of UBP310 in your specific experimental buffer over the time course of your experiment may be a factor. If you suspect degradation, you can perform a time-course experiment to assess the stability of UBP310 in your buffer at the experimental temperature.
Possible Cause 3: Adsorption to plasticware.
-
Solution: Small molecules can sometimes adsorb to the surface of plastic tubes or plates, reducing the effective concentration. To mitigate this, consider using low-adhesion plasticware or pre-rinsing the materials with the experimental buffer.
Data Presentation
Table 1: UBP310 Solubility
| Solvent | Maximum Concentration | Source(s) |
| DMSO | 20 mM | [2][4] |
| DMSO | 25 mM | [1] |
| Water | Not Soluble | [3] |
Table 2: Recommended Storage Conditions
| Format | Short-Term (Days to Weeks) | Long-Term (Months to Years) | Source(s) |
| Solid | 0 - 4°C | -20°C | [3] |
| Stock Solution (in DMSO) | 0 - 4°C | -20°C | [3] |
Experimental Protocols
Protocol 1: Preparation of a UBP310 Stock Solution
-
Objective: To prepare a 20 mM stock solution of UBP310 in DMSO.
-
Materials:
-
UBP310 (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid UBP310 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of UBP310. The molecular weight of UBP310 is 353.35 g/mol .[1]
-
Add the appropriate volume of anhydrous DMSO to achieve a 20 mM concentration.
-
Vortex briefly and sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
-
Protocol 2: Radioligand Binding Assay Buffer
-
Objective: To prepare a buffer suitable for radioligand binding assays involving UBP310.
-
Materials:
-
Tris base
-
Citric acid
-
Deionized water
-
-
Procedure:
-
Prepare a solution of 50 mM Tris in deionized water.
-
Adjust the pH of the solution to 7.4 using citric acid.[5]
-
Filter the buffer through a 0.22 µm filter before use.
-
When preparing the final assay mixture, dilute the UBP310 DMSO stock solution into this buffer, ensuring the final DMSO concentration is compatible with the assay.
-
Visualizations
Caption: Troubleshooting workflow for UBP310 precipitation issues.
Caption: Factors influencing the stability of UBP310.
References
- 1. UBP310, GluK1 and GluK3 selective antagonist (CAS 902464-46-4) | Abcam [abcam.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medkoo.com [medkoo.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing UBP310 Concentration for Electrophysiological Recordings: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UBP310, a selective kainate receptor antagonist, in electrophysiological experiments. This guide offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure successful and accurate recordings.
Frequently Asked Questions (FAQs)
Q1: What is UBP310 and which receptors does it target?
UBP310 is a potent and selective antagonist for kainate receptors (KARs). It primarily targets KARs containing the GluK1 subunit. It also exhibits antagonist activity at homomeric GluK3 receptors, though with lower affinity compared to GluK1.[1][2] UBP310 shows high selectivity for GluK1 over GluK2-containing receptors.[2]
Q2: What is the recommended starting concentration for UBP310 in electrophysiological recordings?
A common starting concentration for UBP310 in electrophysiological experiments is in the low nanomolar to low micromolar range. The optimal concentration will depend on the specific kainate receptor subunits present in your preparation and the experimental goals. For targeting GluK1-containing receptors, concentrations in the range of 10 nM to 1 µM are often effective.[1][2]
Q3: How should I prepare a stock solution of UBP310?
UBP310 is soluble in DMSO.[2] To prepare a stock solution, dissolve UBP310 in high-quality, anhydrous DMSO to a concentration of 10-20 mM. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C. When preparing your final working solution, dilute the DMSO stock into your extracellular recording solution to the desired final concentration. Ensure the final DMSO concentration in your recording solution is low (typically <0.1%) to avoid off-target effects.
Q4: Can UBP310 be used to distinguish between different kainate receptor subtypes?
Yes, UBP310's selectivity profile allows for the pharmacological dissection of KAR currents. Due to its high potency at GluK1-containing receptors and lack of activity at GluK2, it can be used to isolate GluK2-mediated responses.[1][2] For instance, in retinal bipolar cells, 2 µM UBP310 has been used to block GluK1-containing receptors to study the remaining AMPA receptor-mediated currents.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect of UBP310 on recorded currents. | 1. Incorrect UBP310 concentration. The concentration may be too low to effectively block the target receptors. 2. Absence of UBP310-sensitive KAR subunits. The cells or tissue under investigation may not express GluK1 or homomeric GluK3 receptors.[1] 3. UBP310 degradation. Improper storage or handling of the compound may lead to loss of activity. 4. Issues with the drug application system. | 1. Increase UBP310 concentration. Perform a concentration-response curve to determine the optimal inhibitory concentration for your preparation. 2. Verify target expression. Use techniques like RT-PCR, Western blotting, or immunohistochemistry to confirm the presence of GluK1 or GluK3 subunits. 3. Prepare fresh solutions. Use a new aliquot of UBP310 stock solution and prepare fresh working solutions daily. 4. Check your perfusion system. Ensure proper delivery of the UBP310-containing solution to the recording chamber. |
| Incomplete block of kainate-induced currents. | 1. Presence of UBP310-insensitive KAR subunits. Your preparation may express KARs that are not blocked by UBP310, such as those containing the GluK2 subunit.[1][2] 2. Suboptimal UBP310 concentration. The concentration may not be sufficient to fully antagonize the receptors. | 1. Use a broad-spectrum glutamate receptor antagonist. To confirm the current is mediated by KARs, try a non-selective antagonist. 2. Combine with other antagonists. Consider using UBP310 in combination with antagonists for other glutamate receptor subtypes (e.g., AMPA or NMDA receptor antagonists) to isolate the UBP310-sensitive component.[3] 3. Increase UBP310 concentration. |
| Slow onset or washout of UBP310 effect. | 1. Slow perfusion rate. The exchange of the recording solution in the chamber may be too slow. 2. High affinity and slow off-rate of UBP310. UBP310 exhibits a relatively fast on-rate and a slow off-rate at GluK1 receptors.[1] | 1. Increase the perfusion rate. Ensure rapid and complete exchange of the bath solution. 2. Allow for sufficient washout time. Extend the washout period to ensure complete removal of the antagonist. Monitor the recovery of the baseline current. |
| Observed off-target effects. | 1. High UBP310 concentration. Very high concentrations may lead to non-specific effects. 2. Contamination of stock solutions. | 1. Use the lowest effective concentration. Determine the minimal concentration required for the desired effect. 2. Test for vehicle effects. Apply the vehicle (e.g., DMSO at the same final concentration) alone to ensure it does not affect your recordings. 3. Prepare fresh, clean solutions. |
Quantitative Data Summary
| Parameter | Receptor Subunit | Value | Reference |
| IC₅₀ | GluK1 | 130 nM | [2] |
| K_D | GluK1 | 21 ± 7 nM | [1] |
| K_D | GluK3 | 0.65 ± 0.19 µM | [1] |
| Selectivity | GluK1 vs. GluK2 | 12,700-fold | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Assess UBP310 Antagonism
This protocol describes the procedure for evaluating the effect of UBP310 on kainate-evoked currents in cultured neurons or brain slices.
1. Preparation of Solutions:
- Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use.
- Internal Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
- UBP310 Working Solution: Dilute the DMSO stock of UBP310 in aCSF to the desired final concentration on the day of the experiment.
2. Electrophysiological Recording:
- Obtain a whole-cell patch-clamp recording from the neuron of interest.
- Hold the cell in voltage-clamp mode at -60 mV to -70 mV to record inward currents.
- Establish a stable baseline recording in flowing aCSF.
- Apply a known concentration of a kainate receptor agonist (e.g., 10 µM kainate or 10 µM ATPA) to evoke a current.
- Wash out the agonist and allow the current to return to baseline.
- Perfuse the UBP310 working solution for 5-10 minutes.
- Co-apply the agonist and UBP310.
- Measure the amplitude of the evoked current in the presence of UBP310 and compare it to the control response.
- Wash out UBP310 and the agonist to observe the recovery of the response.
3. Data Analysis:
- Calculate the percentage of inhibition of the agonist-evoked current by UBP310.
- If performing a concentration-response experiment, plot the percentage of inhibition against the log of the UBP310 concentration and fit the data with a sigmoidal function to determine the IC₅₀.
Visualizations
Caption: UBP310 antagonism of kainate receptor signaling.
Caption: Workflow for assessing UBP310 effects.
Caption: Troubleshooting logic for UBP310 experiments.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UBP 310 | Kainate Receptors | Tocris Bioscience [tocris.com]
- 3. Kainate receptor subunit diversity underlying response diversity in retinal Off bipolar cells - PMC [pmc.ncbi.nlm.nih.gov]
UBP310 Technical Support Center: Investigating Potential Off-Target Effects in Neurons
Welcome to the technical support center for UBP310. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of UBP310 in neuronal experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of UBP310?
A1: UBP310 is a potent and selective antagonist of kainate receptors (KARs), with a particular preference for the GluK1 subunit.
Q2: What are the known off-target effects of UBP310 within the kainate receptor family?
A2: While highly selective for GluK1, UBP310 also exhibits activity at other KAR subunits. It is a known antagonist of homomeric GluK3 receptors, although with a lower affinity compared to GluK1.[1] Interestingly, its effect on heteromeric KARs can be complex. For instance, it can reduce the desensitization of GluK1/GluK2 and GluK1/GluK5 heteromers.[2]
Q3: Has UBP310 been screened against a broad range of other neuronal targets like GPCRs, kinases, or other ion channels?
A3: Based on publicly available data, comprehensive screening of UBP310 against a wide panel of unrelated neuronal targets has not been extensively reported. Some sources indicate no activity at mGlu group I or NMDA receptors at concentrations up to 10 μM. However, researchers should be aware that the full off-target profile is not completely characterized in the public domain.
Q4: I'm observing a neuroprotective effect with UBP310 that doesn't seem to be mediated by GluK1, GluK2, or GluK3 receptors. What could be the cause?
A4: This is a key area of ongoing research. Studies have indeed shown that UBP310 can provide neuroprotection in models of Parkinson's disease, and this effect appears to be independent of its antagonism of GluK1, GluK2, or GluK3 subunits.[3][4][5][6] This suggests that UBP310 may have unidentified molecular targets or modulate signaling pathways through a yet-to-be-determined mechanism. Further investigation using broad off-target screening is warranted to elucidate this.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected neuronal phenotype (e.g., changes in excitability, morphology) not consistent with known KAR antagonism. | UBP310 may be interacting with an unknown off-target receptor or ion channel. | 1. Perform a literature search for UBP310 activity on targets relevant to the observed phenotype. 2. Consider running a broad off-target screening panel (e.g., commercial service). 3. Use a structurally unrelated KAR antagonist with a similar selectivity profile to see if the effect is reproducible. |
| Variability in experimental results between different neuronal preparations. | 1. Differential expression of KAR subunits (including heteromers) in your specific neuronal culture or tissue. 2. Presence of unknown off-targets that vary in expression levels. | 1. Characterize the expression profile of KAR subunits in your experimental model using techniques like qPCR or Western blotting. 2. If an off-target is suspected, validate its expression in your system. |
| UBP310 appears to potentiate rather than inhibit a neuronal response. | In heteromeric kainate receptors (e.g., GluK1/GluK2), UBP310 can reduce desensitization, leading to a prolonged or enhanced response to glutamate.[2] | 1. Investigate the subunit composition of the KARs in your preparation. 2. Use electrophysiological techniques with rapid agonist application to carefully dissect the effects on peak current versus desensitization kinetics. |
Quantitative Data Summary
The following tables summarize the known binding affinities and functional activities of UBP310 at various kainate receptor subunits.
Table 1: UBP310 Binding Affinities (Kd)
| Receptor Subunit | Kd (nM) | Notes |
| GluK1 | 21 ± 7 | High affinity |
| GluK3 | 650 ± 190 | ~30-fold lower affinity than GluK1 |
| GluK2 | No specific binding | Highly selective over GluK2 |
Data compiled from radioligand binding assays.[1]
Table 2: UBP310 Functional Antagonist Activity (IC50)
| Receptor Subunit/Combination | IC50 | Experimental Conditions |
| Homomeric GluK3 | 23 nM | Blocking currents mediated by rapid glutamate application.[1] |
| Homomeric GluK3 | 4.0 µM | Glutamate-evoked currents.[2] |
Note: The significant difference in IC50 values for GluK3 may be attributed to different experimental conditions, such as the speed of agonist application.
Experimental Protocols
Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for a competitive radioligand binding assay to screen UBP310 against a panel of potential off-target receptors.
Objective: To determine the binding affinity (Ki) of UBP310 for a specific neuronal receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A suitable radioligand for the target receptor.
-
UBP310 stock solution.
-
Assay buffer.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Preparation:
-
Prepare serial dilutions of UBP310.
-
Prepare the radioligand at a concentration close to its Kd for the target receptor.
-
Prepare the membrane homogenate at an appropriate protein concentration.
-
-
Incubation:
-
In a 96-well plate, combine the membrane homogenate, radioligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or varying concentrations of UBP310.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of UBP310.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Electrophysiology Patch-Clamp Assay for Functional Off-Target Effects
This protocol outlines a whole-cell patch-clamp experiment to assess the functional effects of UBP310 on a specific ion channel.
Objective: To determine if UBP310 modulates the activity of a neuronal ion channel.
Materials:
-
Cultured neurons or HEK293 cells expressing the ion channel of interest.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Extracellular and intracellular recording solutions.
-
UBP310 stock solution.
-
Agonist/activator for the target ion channel (if applicable).
Procedure:
-
Cell Preparation:
-
Plate cells at an appropriate density for patch-clamp recording.
-
-
Pipette Preparation:
-
Pull and fire-polish glass pipettes to a resistance of 3-5 MΩ.
-
Fill the pipette with the appropriate intracellular solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Apply a voltage protocol appropriate for activating the ion channel of interest and record baseline currents.
-
-
Drug Application:
-
Perfuse the cell with the extracellular solution containing a known concentration of UBP310.
-
Apply the same voltage protocol and record the currents in the presence of UBP310.
-
Perform a washout by perfusing with the control extracellular solution.
-
-
Data Analysis:
-
Measure the peak current amplitude, kinetics (activation, deactivation, inactivation), and any changes in the current-voltage (I-V) relationship.
-
Compare the parameters before, during, and after UBP310 application.
-
To determine an IC50, apply a range of UBP310 concentrations and plot the percentage of current inhibition against the log concentration.
-
Visualizations
Caption: UBP310's known and potential interactions in a neuron.
Caption: Workflow for identifying potential off-target effects.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. catalogue.scdi-montpellier.fr [catalogue.scdi-montpellier.fr]
How to prevent UBP310 precipitation in aqueous solutions
Technical Support Center: UBP310
An Expert Guide to Preventing Precipitation in Aqueous Solutions
Welcome to the technical support center for UBP310. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with UBP310, particularly concerning its solubility in aqueous solutions. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful use of UBP310 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is UBP310 and what is its primary mechanism of action?
UBP310 is a potent and selective antagonist of the kainate receptor, a type of ionotropic glutamate receptor.[1] It specifically targets subunits GluK1 (also known as GluR5) and GluK3.[2] Its high selectivity makes it a valuable tool for studying the physiological and pathological roles of these specific kainate receptor subunits in processes like synaptic transmission and plasticity.[2][3] UBP310 shows significantly lower affinity for AMPA receptors and has no activity at NMDA or metabotropic glutamate (mGlu) group I receptors at typical working concentrations.
Q2: What are the key physicochemical properties of UBP310?
UBP310 is provided as a white, crystalline solid.[1][4] Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅N₃O₆S | [1] |
| Molecular Weight | ~353.35 g/mol | |
| Purity | ≥98% | [1] |
| Appearance | Crystalline solid / White solid powder | [1][4] |
| Formal Name | (αS)-α-amino-3-[(2-carboxy-3-thienyl)methyl]-3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinepropanoic acid | [1] |
Q3: What is the recommended solvent for creating a UBP310 stock solution?
Due to its poor water solubility, UBP310 should first be dissolved in an organic solvent to create a concentrated stock solution.[4] Dimethyl sulfoxide (DMSO) is the recommended solvent.[4]
Q4: Why does my UBP310 precipitate when I add it to my aqueous experimental buffer?
Precipitation occurs because UBP310 is poorly soluble in water.[4] While it dissolves readily in DMSO, diluting the DMSO stock into an aqueous buffer can cause the compound to crash out of solution if its concentration exceeds its solubility limit in the final aqueous medium. The final concentration of the organic solvent (e.g., DMSO) in the aqueous solution also plays a critical role in maintaining solubility.
Troubleshooting Guide: Preventing UBP310 Precipitation
Use this guide to diagnose and resolve issues with UBP310 precipitation during your experiments.
Caption: Troubleshooting workflow for UBP310 precipitation.
| Possible Cause | Explanation | Recommended Solution |
| Concentration Exceeds Solubility | The final concentration of UBP310 in the aqueous buffer is higher than its solubility limit. This is the most common cause of precipitation. | Decrease the final working concentration of UBP310. If possible, perform a pilot experiment to determine the maximum soluble concentration in your specific buffer system. |
| Improper Stock Solution Preparation | The initial DMSO stock was not fully dissolved, leading to the transfer of solid particles that act as seeds for precipitation upon dilution. | Ensure the UBP310 is completely dissolved in DMSO before further dilution. Follow the detailed protocol below for preparing stock solutions. |
| Low Final DMSO Concentration | The amount of DMSO carried over into the final aqueous solution is insufficient to keep the UBP310 dissolved. | Maintain a final DMSO concentration of 0.1% - 0.5%. While higher concentrations may improve solubility, they can also affect biological systems. Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Incorrect Dilution Technique | Adding the aqueous buffer to the concentrated DMSO stock can create localized areas of high concentration, causing immediate precipitation. | Always add the small volume of DMSO stock solution to the larger volume of aqueous buffer while vortexing or stirring vigorously. This ensures rapid and uniform dispersion. |
| Buffer Composition and pH | The pH, ionic strength, or presence of certain salts in your aqueous buffer may reduce UBP310 solubility. | If precipitation persists, consider preparing the final dilution in a simpler buffer (e.g., PBS or HEPES) to test for compatibility issues. Since UBP310 contains two carboxylic acid groups, its charge state and solubility are pH-dependent.[1] |
| Stock Solution Age or Storage | The stock solution may have degraded or concentrated due to solvent evaporation if stored improperly. | Prepare fresh stock solutions regularly. Store stock solutions in small aliquots at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation.[1][4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated UBP310 Stock Solution
This protocol details the preparation of a 20 mM stock solution in DMSO, based on reported solubility data.
Materials:
-
UBP310 solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade
-
Calibrated balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Calculate Mass: Determine the mass of UBP310 needed. For 1 mL of a 20 mM stock solution (MW = 353.35 g/mol ): Mass (mg) = 20 mmol/L * 1 mL * (1 L / 1000 mL) * 353.35 g/mol * (1000 mg / 1 g) = 7.07 mg
-
Weigh UBP310: Carefully weigh out the calculated mass of UBP310 and place it into a suitable vial.
-
Add Solvent: Add the calculated volume of DMSO to the vial.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes until all solid is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.
-
Inspect: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Store: Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C for long-term use.[1][4]
Protocol 2: Preparation of a Working Dilution in Aqueous Buffer
This protocol describes how to dilute the DMSO stock into your final experimental buffer.
Procedure:
-
Prepare Buffer: Dispense the required volume of your final aqueous buffer into a tube.
-
Vortex Buffer: Begin vortexing or rapidly stirring the aqueous buffer.
-
Add Stock: While the buffer is still mixing, add the calculated volume of the UBP310 DMSO stock solution directly into the vortex. This rapid mixing is critical to prevent localized high concentrations and subsequent precipitation.
-
Continue Mixing: Allow the solution to mix for an additional 10-15 seconds to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working solution as soon as possible. Avoid storing diluted aqueous solutions for extended periods.
UBP310 Mechanism of Action
UBP310 exerts its effect by competitively binding to the ligand-binding domain of kainate receptors containing GluK1 or GluK3 subunits. This prevents the endogenous ligand, glutamate, from binding and activating the receptor, thereby blocking the influx of Na⁺ and Ca²⁺ ions and subsequent neuronal depolarization.
Caption: UBP310 signaling pathway at a glutamatergic synapse.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
UBP310 stability at room temperature and in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of UBP310 at room temperature and in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for UBP310?
A1: For long-term storage, UBP310 should be stored at -20°C. For short-term storage, 2-8°C is recommended.[1] UBP310 is shipped at ambient temperature, and it is stable for a few weeks during ordinary shipping.
Q2: How should I handle UBP310 in the laboratory?
A2: UBP310 should be handled with care. Avoid inhalation, and contact with skin and eyes. It is recommended to use personal protective equipment such as gloves, and a lab coat. Ensure good ventilation in the workspace.
Q3: What is the stability of UBP310 in DMSO at room temperature?
A3: While specific quantitative data for UBP310 is not available, a general study on the stability of a large collection of compounds in DMSO at room temperature provides some insight. In this study, the probability of observing a compound after 6 months of storage in DMSO at room temperature was 83%, and this decreased to 52% after one year. It is important to note that individual compound stability can vary significantly. For critical experiments, it is recommended to use freshly prepared solutions or solutions that have been stored under recommended conditions.
Q4: Is UBP310 soluble in aqueous solutions?
A4: UBP310 is not soluble in water. It is soluble in DMSO.
Q5: What are the known degradation pathways for UBP310?
A5: Specific degradation pathways for UBP310 have not been detailed in the public domain. However, like many small molecules, it may be susceptible to hydrolysis (acidic or basic), oxidation, and photolysis. To determine the specific degradation profile, a forced degradation study is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of UBP310 stock solution. | Prepare fresh UBP310 stock solution in DMSO. Aliquot and store at -20°C for long-term use. For working solutions, store at 2-8°C and use within a short period. Avoid repeated freeze-thaw cycles. |
| Reduced antagonist activity | Loss of UBP310 potency due to improper storage or handling. | Verify the storage conditions of your UBP310 solid compound and stock solutions. Perform a concentration verification of your stock solution using a validated analytical method (e.g., HPLC-UV). |
| Precipitation in aqueous buffer | Low solubility of UBP310 in aqueous solutions. | Ensure the final concentration of DMSO in your aqueous experimental buffer is sufficient to maintain UBP310 solubility, but low enough not to affect your experimental system. A final DMSO concentration of <0.1% is generally well-tolerated in most biological assays. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for UBP310
| Condition | Temperature | Duration |
| Long-term Storage | -20°C | Months to years |
| Short-term Storage | 2-8°C | Days to weeks |
| Shipping | Ambient | A few weeks |
Table 2: General Stability of Small Molecules in DMSO at Room Temperature (for reference)
| Storage Duration | Probability of Observing Compound |
| 6 months | 83% |
| 1 year | 52% |
| Note: This data is from a general study and may not be representative of UBP310's specific stability profile. |
Experimental Protocols
Protocol 1: Preparation of UBP310 Stock Solution
Objective: To prepare a stable, concentrated stock solution of UBP310.
Materials:
-
UBP310 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the UBP310 vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of UBP310 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Forced Degradation Study of UBP310
Objective: To identify potential degradation products and assess the intrinsic stability of UBP310 under various stress conditions.
Materials:
-
UBP310
-
DMSO
-
1 M HCl
-
1 M NaOH
-
30% H₂O₂
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or other suitable modifier)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of UBP310 in DMSO.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid UBP310 powder in an oven at 70°C for 48 hours. Dissolve in DMSO before analysis.
-
Photolytic Degradation: Expose the solid UBP310 powder to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours). Dissolve in DMSO before analysis.
-
Analysis: Analyze all samples, including an untreated control, by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid) is a common starting point. Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent UBP310 peak.
Visualizations
Caption: Workflow for assessing UBP310 stability via forced degradation.
Caption: UBP310 antagonizes kainate receptor signaling pathways.
References
Technical Support Center: UBP310 Effective Concentration Verification in Tissue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GluK1/GluK3 kainate receptor antagonist, UBP310. Our goal is to address common challenges encountered when verifying the effective concentration of UBP310 in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is UBP310 and what is its primary mechanism of action?
UBP310 is a selective antagonist of the GluK1 (formerly GluR5) and GluK3 (formerly GluR7) subunits of the kainate receptor, an ionotropic glutamate receptor.[1][2] It functions by competitively binding to these receptor subunits, thereby blocking the excitatory neurotransmission mediated by glutamate. UBP310 exhibits high selectivity for GluK1 over GluK2 subunits.[2]
Q2: What are the known binding affinities of UBP310 for its target receptors?
In vitro studies have established the following binding affinities for UBP310:
| Receptor Subunit | Parameter | Value |
| GluK1 | IC₅₀ | 130 nM |
| GluK1 | K_D | 18 ± 4 nM[2] |
| GluK3 | IC₅₀ | 23 nM[3] |
| GluK2/GluK3 heteromers | Activity | No effect[3] |
Q3: What methods can be used to measure UBP310 concentration in tissue?
Several analytical techniques are suitable for quantifying small molecules like UBP310 in complex biological matrices such as tissue. The most common and robust methods include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for quantifying small molecules in tissue homogenates.[4][5]
-
In Vivo Microdialysis: This technique allows for the sampling of unbound UBP310 from the extracellular fluid of a specific tissue region in a living animal, providing real-time concentration data.[6][7][8]
-
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Imaging: This method provides spatial distribution information of UBP310 within a tissue section, allowing for visualization of its localization in different anatomical structures.[9][10]
Q4: How can I determine the effective concentration of UBP310?
Verifying the effective concentration involves not only measuring the total amount of UBP310 in the tissue but also assessing its target engagement and downstream effects. This can be achieved by:
-
Quantifying UBP310 at the target site: Utilize techniques like microdialysis to measure the unbound, pharmacologically active concentration of UBP310 in the interstitial fluid of the target tissue.
-
Assessing target engagement: Perform ex vivo receptor binding assays on tissue homogenates using radiolabeled ligands that compete with UBP310 to determine the degree of receptor occupancy at a given tissue concentration.
-
Measuring downstream effects: Analyze the impact of UBP310 on the kainate receptor signaling pathway. This could involve measuring changes in ion flux, second messenger levels, or the expression of downstream genes.
Experimental Protocols and Methodologies
Quantification of UBP310 in Brain Tissue using LC-MS/MS
This protocol provides a general framework for the quantification of UBP310 in brain tissue. Optimization of specific parameters for your instrumentation and experimental conditions is recommended.
a. Tissue Homogenization:
-
Excise brain tissue and immediately snap-freeze in liquid nitrogen.
-
Weigh the frozen tissue and add a 3-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors).
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue clumps remain.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant for further processing.
b. Protein Precipitation and Extraction:
-
To 100 µL of tissue homogenate supernatant, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is suitable for separating UBP310.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for UBP310 will need to be determined by direct infusion of a standard solution.
In Vivo Microdialysis for Unbound UBP310 Measurement
This protocol outlines the key steps for performing in vivo microdialysis to measure extracellular UBP310 concentrations in the brain.
a. Probe Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula into the brain region of interest.
-
Allow the animal to recover from surgery for at least 24-48 hours.
b. Microdialysis Experiment:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2.0 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Administer UBP310 systemically or directly into the brain region via reverse dialysis.
-
Continue collecting dialysate samples to determine the time course of UBP310 concentration.
-
Analyze the dialysate samples by LC-MS/MS.
References
- 1. Kainate receptor - Wikipedia [en.wikipedia.org]
- 2. UBP 310 | Kainate Receptors | Tocris Bioscience [tocris.com]
- 3. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of an Integrated Tissue Pretreatment Protocol for Enhanced MALDI MS Imaging of Drug Distribution in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: UBP310 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UBP310 in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges encountered during the in vivo delivery of this potent kainate receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is UBP310 and what are its primary targets?
UBP310 is a selective antagonist of GluK1-containing kainate receptors. It also exhibits antagonist activity at homomeric GluK3 receptors, though with a lower affinity compared to GluK1.[1][2] UBP310 has been shown to be a valuable tool for investigating the role of these specific kainate receptor subunits in various neurological processes.
Q2: What are the common challenges with in vivo delivery of UBP310?
While specific in vivo delivery issues for UBP310 are not extensively documented in publicly available literature, researchers may encounter challenges common to many small molecule compounds intended for in vivo use. These can include:
-
Solubility: Ensuring UBP310 is fully dissolved in a biocompatible vehicle at the desired concentration for administration.
-
Stability: Maintaining the integrity of the compound in the vehicle and under physiological conditions.
-
Bioavailability and Pharmacokinetics: Achieving and maintaining therapeutic concentrations at the target site, which is influenced by absorption, distribution, metabolism, and excretion (ADME).
-
Off-target effects: Potential interactions with other receptors or cellular processes that are not the intended target.
Q3: What is a recommended method for chronic in vivo administration of UBP310 in mice?
Chronic, continuous delivery of UBP310 has been successfully used in mice to achieve sustained target engagement.[2] This can be effectively achieved using implantable osmotic pumps (e.g., Alzet osmotic pumps). This method offers the advantage of maintaining stable compound levels over an extended period, avoiding the peaks and troughs associated with repeated injections.
Troubleshooting In Vivo UBP310 Delivery
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of UBP310 in vehicle | Poor solubility of UBP310 in the chosen vehicle. | - Ensure the vehicle is appropriate for the desired concentration. While UBP310 is soluble in DMSO for stock solutions, a biocompatible co-solvent system is necessary for in vivo use. - Consider vehicles commonly used for subcutaneous delivery of small molecules, such as a mixture of DMSO, PEG, and saline. Always perform a small-scale solubility test before preparing the full volume. - Gentle warming and vortexing may aid dissolution. Ensure the final solution is clear before administration. |
| Inconsistent or lack of expected biological effect | - Inadequate dosage. - Poor bioavailability or rapid clearance. - Instability of the compound in vivo. - Suboptimal route of administration. | - Dosage: Review the literature for effective dose ranges of similar compounds or conduct a dose-response study. For continuous delivery, the concentration loaded into the osmotic pump and the pump's flow rate will determine the daily dose. - Bioavailability: Continuous subcutaneous infusion via an osmotic pump is a recommended method to improve bioavailability and maintain steady-state concentrations. - Stability: While specific in vivo stability data for UBP310 is limited, ensure proper storage of the compound and prepared solutions to prevent degradation. - Route of Administration: The choice of administration route (e.g., subcutaneous, intraperitoneal, intravenous) can significantly impact the pharmacokinetic profile. Subcutaneous infusion is a reliable method for sustained delivery. |
| Observed off-target effects | - Non-specific binding of UBP310 to other receptors or proteins. - High dosage leading to engagement with lower-affinity targets. | - Selectivity Profiling: UBP310 has high selectivity for GluK1 over GluK2, but does interact with GluK3. Be aware of the expression of these subunits in your target tissue.[1] - Dose Optimization: Use the lowest effective dose to minimize the risk of off-target effects. - Control Experiments: Include appropriate control groups in your study design, such as vehicle-only controls and potentially a control compound with a different mechanism of action. |
| Issues with Osmotic Pump Delivery | - Incorrect pump priming or filling. - Air bubbles in the pump or catheter. - Kinked or blocked catheter. | - Follow the manufacturer's instructions for osmotic pump priming and filling meticulously. - Ensure no air bubbles are trapped in the pump reservoir or connecting tubing. - Check for proper placement and patency of the catheter if used for targeted delivery. |
Experimental Protocols
Key Experiment: Chronic In Vivo Administration of UBP310 via Osmotic Pumps in Mice
This protocol is based on the methodology suggested by in vivo studies utilizing continuous delivery of neurological compounds.[2]
Objective: To achieve sustained in vivo antagonism of GluK1-containing kainate receptors.
Materials:
-
UBP310
-
Vehicle for dissolution (e.g., a biocompatible mixture of DMSO, polyethylene glycol (PEG), and sterile saline)
-
Alzet osmotic pumps (select a model with an appropriate delivery rate and duration for your experiment)
-
Surgical instruments for subcutaneous implantation
-
Anesthetic and analgesic agents
Methodology:
-
UBP310 Solution Preparation:
-
Based on the desired daily dose and the osmotic pump's flow rate, calculate the required concentration of UBP310.
-
Prepare a sterile solution of UBP310 in the chosen vehicle. For example, a stock solution in DMSO can be diluted with PEG and saline to achieve the final concentration and a biocompatible vehicle composition. It is critical to perform a small-scale solubility test first.
-
-
Osmotic Pump Filling and Priming:
-
Following the manufacturer's instructions, fill the osmotic pumps with the prepared UBP310 solution.
-
Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate and consistent delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an approved protocol.
-
Make a small incision in the skin on the back, slightly posterior to the scapulae.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic pump into the pocket.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as required.
-
-
Monitoring:
-
Monitor the animals regularly for any signs of distress or adverse reactions at the implantation site.
-
The osmotic pump will deliver UBP310 continuously at a constant rate for its specified duration.
-
Data Presentation
Table 1: UBP310 Binding Affinity for Kainate Receptor Subunits
| Receptor Subunit | Binding Affinity (Ki) |
| GluK1 | ~47 nM[3] |
| GluK2 | > 100 µM[1] |
| GluK3 | ~0.65 µM[1] |
Table 2: Example Experimental Parameters for In Vivo UBP310 Delivery (Hypothetical)
| Parameter | Value |
| Animal Model | C57BL/6 mice |
| Route of Administration | Continuous subcutaneous infusion |
| Delivery Device | Alzet Osmotic Pump (Model 2004) |
| UBP310 Dose | User to input data (e.g., 10 mg/kg/day) |
| Vehicle Composition | User to input data (e.g., 10% DMSO, 40% PEG400, 50% Saline) |
| Treatment Duration | 28 days |
Visualizations
Caption: UBP310 signaling pathway.
Caption: UBP310 in vivo experimental workflow.
References
- 1. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage conditions for UBP310 powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of UBP310 powder.
Summary of Long-Term Storage Conditions
For optimal stability and shelf-life, UBP310 powder should be stored under the following conditions. Adherence to these guidelines will help ensure the integrity and performance of the compound in your experiments.
| Parameter | Condition | Duration | Notes |
| Temperature | -20°C | Long-term (months to years) | Recommended for preserving the compound's integrity over extended periods. |
| 0 - 4°C | Short-term (days to weeks) | Suitable for temporary storage. Some suppliers also list +4°C for storage.[1][2][3] | |
| Light | Store in the dark | At all times | Protect from light to prevent potential degradation.[1] |
| Moisture | Store dry | At all times | Keep the vial tightly sealed to prevent moisture absorption. |
| Form | Solid powder | As supplied | |
| Shelf Life | > 2 years | When stored properly at -20°C | Some suppliers specify up to 24 months.[1][4] |
| Shipping | Ambient temperature | Short-term (a few weeks) | The product is stable for the duration of shipping and customs.[1] |
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and handling of UBP310 powder.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. The UBP310 powder appears discolored or has changed in appearance. | - Moisture exposure: The vial may not have been sealed tightly, or it was opened before reaching room temperature, causing condensation. - Light exposure: Prolonged exposure to light can degrade the compound. - Improper temperature: Storage at temperatures higher than recommended can accelerate degradation. | - Before opening, allow the vial to equilibrate to room temperature for at least 1 hour to prevent condensation.[4] - Always store the vial in a dark location.[1] - Verify that your storage facility maintains the recommended temperature (-20°C for long-term). |
| 2. I am observing decreased potency or inconsistent results in my experiments. | - Improper storage: The powder may have degraded due to exposure to light, moisture, or incorrect temperatures over time. - Incorrect stock solution preparation: Issues with solvent purity or concentration calculations can affect results. - Stock solution degradation: Stock solutions, especially if not stored correctly, have a limited shelf life. | - Review and confirm that the long-term storage conditions for the powder have been met. - Prepare fresh stock solutions using high-purity DMSO. UBP310 is soluble in DMSO but not in water.[1][2] - For stock solutions, store at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term use (up to one month).[1][4] Avoid repeated freeze-thaw cycles. |
| 3. The UBP310 powder is difficult to dissolve in DMSO. | - Low-quality solvent: The DMSO used may be of insufficient purity or contain water. - Incorrect concentration: Attempting to prepare a solution at a concentration higher than its maximum solubility. - Compound degradation: The powder may have degraded, leading to altered physical properties. | - Use anhydrous, high-purity DMSO for preparing stock solutions. - Check the product datasheet for maximum solubility information. For example, some suppliers state solubility up to 20 mM in DMSO.[2] - If degradation is suspected, it is recommended to use a fresh vial of the compound. |
Frequently Asked Questions (FAQs)
Q1: How should I handle UBP310 powder upon receiving it?
A: UBP310 is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks during transit.[1] Upon receipt, for long-term storage, it is recommended to store the powder at -20°C in a dry, dark place.[1]
Q2: What is the recommended solvent for reconstituting UBP310 powder?
A: UBP310 is soluble in DMSO.[1][2] It is not soluble in water.[1]
Q3: How should I store stock solutions of UBP310?
A: For short-term storage (days to weeks), stock solutions can be kept at 0 - 4°C.[1] For longer-term storage (up to a month), it is recommended to prepare aliquots and store them in tightly sealed vials at -20°C.[1][4] This will help to avoid repeated freeze-thaw cycles.
Q4: Is UBP310 sensitive to light?
A: Yes, it is recommended to store UBP310 powder in the dark to prevent photodegradation.[1]
Q5: My vial of UBP310 powder was left at room temperature for a day. Is it still usable?
A: While not ideal for long-term storage, UBP310 is stable enough to be shipped at ambient temperature for a few weeks.[1] Therefore, being at room temperature for a day is unlikely to cause significant degradation. For continued storage, it should be returned to -20°C.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibration: Before opening, allow the vial of UBP310 powder to warm to room temperature for at least one hour to prevent moisture condensation.[4]
-
Calculation: UBP310 has a molecular weight of 353.35 g/mol .[1][2][4] To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the mass of the UBP310 powder. For example, for 1 mg of UBP310:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 353.35 g/mol ) / 0.010 mol/L = 0.000283 L = 283 µL
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the UBP310 powder.
-
Mixing: Vortex or sonicate the solution until the powder is completely dissolved.
-
Storage: Store the stock solution as recommended in the FAQ section (Q3).
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered with UBP310 powder.
References
Optimizing incubation time for UBP310 in brain slice experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time and overall use of UBP310 in brain slice experiments.
Frequently Asked Questions (FAQs)
Q1: What is UBP310 and what is its mechanism of action?
UBP310 is a selective antagonist of kainate receptors, a subtype of ionotropic glutamate receptors.[1] It exhibits high potency for GluK1 (formerly GluR5) and GluK3 (formerly GluR7) subunits. UBP310 works by competitively binding to the glutamate binding site on these receptors, thereby preventing their activation by the endogenous ligand glutamate.[1] This blockade of kainate receptors can modulate synaptic transmission and neuronal excitability.[2]
Q2: What are the primary applications of UBP310 in brain slice experiments?
UBP310 is frequently used to:
-
Isolate and study the function of specific kainate receptor subunits in synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).
-
Investigate the role of kainate receptors in various physiological and pathological processes, including epilepsy, neuropathic pain, and neurodegenerative diseases.[1]
-
Pharmacologically dissect complex synaptic responses to identify the contribution of kainate receptors versus other glutamate receptors like AMPA and NMDA receptors.
Q3: How should I prepare a stock solution of UBP310?
UBP310 is soluble in DMSO at a concentration of up to 20 mM. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in artificial cerebrospinal fluid (aCSF) on the day of the experiment.
Stock Solution Preparation:
| Molecular Weight | Desired Stock Concentration | Amount of UBP310 | Volume of DMSO |
| 353.35 g/mol | 20 mM | 7.07 mg | 1 mL |
| 353.35 g/mol | 10 mM | 3.54 mg | 1 mL |
Note: For long-term storage, it is advisable to store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[3]
Q4: Is UBP310 stable in aCSF?
UBP310 is a willardiine derivative. Willardiine and its analogues are generally stable in physiological buffers.[4] However, to ensure maximum efficacy, it is best practice to prepare the final working solution of UBP310 in aCSF fresh for each experiment.
Optimizing Incubation Time and Concentration
The optimal incubation time for UBP310 can vary depending on several factors, including the thickness of the brain slice, the concentration of the antagonist, the specific brain region, and the experimental goals. The following table provides recommended starting points for optimization.
| Experimental Goal | Recommended UBP310 Concentration | Recommended Incubation Time | Rationale |
| Acute Blockade of Synaptic Responses | 1-10 µM | 15-30 minutes | For observing immediate effects on synaptic transmission, a higher concentration and shorter incubation time can be effective. This is often performed via bath application in the recording chamber. |
| Ensuring Complete Penetration in Thick Slices (>300 µm) | 0.5-5 µM | 30-60 minutes | Thicker slices require longer incubation times to allow the drug to diffuse to the central layers of the tissue. A pre-incubation period in a holding chamber is recommended. |
| Studying Long-Term Effects or Plasticity | 0.1-1 µM | > 60 minutes | For experiments investigating long-term changes or synaptic plasticity, a lower concentration and longer incubation period can help to ensure stable and complete receptor blockade without off-target effects. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of UBP310 | Insufficient incubation time or concentration: The drug may not have fully penetrated the slice or reached a high enough concentration at the target receptors. | Increase the incubation time or the concentration of UBP310. Refer to the optimization table above. Consider preparing slices at a reduced thickness if possible. |
| Degraded UBP310: Improper storage or repeated freeze-thaw cycles of the stock solution may have led to degradation of the compound. | Prepare a fresh stock solution of UBP310. Ensure it is stored in small, single-use aliquots at -20°C. | |
| Low expression of target kainate receptor subunits: The brain region under investigation may have low expression levels of GluK1 or GluK3 subunits. | Verify the expression of the target receptors in your brain region of interest through literature review or immunohistochemistry. | |
| Deterioration of brain slice health during incubation | Prolonged incubation at physiological temperature: Extended periods at 32-37°C can lead to metabolic stress and deterioration of slice viability.[5] | After the initial recovery period (30-60 minutes at 32-34°C), maintain slices at room temperature for the remainder of the experiment, including the UBP310 incubation period. |
| Poor aCSF quality or oxygenation: Incorrect salt concentrations, pH, or inadequate oxygenation can rapidly degrade slice health. | Ensure aCSF is made fresh daily, continuously bubbled with 95% O2 / 5% CO2, and that the pH is within the optimal range (7.3-7.4). | |
| Precipitation of UBP310 in aCSF | High final concentration of DMSO: The concentration of DMSO in the final working solution should be kept to a minimum (ideally <0.1%) to avoid solubility issues and potential solvent effects on neuronal activity. | Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aCSF. If solubility issues persist, consider a brief sonication of the final solution. |
Detailed Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol is a general guideline and may require optimization for specific brain regions or animal ages.
-
Anesthesia and Dissection: Anesthetize the animal according to approved institutional protocols. Perfuse transcardially with ice-cold, oxygenated NMDG-aCSF or a similar protective solution.[6] Rapidly dissect the brain and place it in the same ice-cold solution.
-
Slicing: Mount the brain on a vibratome stage and cut slices of the desired thickness (e.g., 300-400 µm) in a chamber filled with ice-cold, oxygenated slicing solution.
-
Recovery: Transfer the slices to a holding chamber containing aCSF at 32-34°C and allow them to recover for at least 30-60 minutes.[7] The aCSF should be continuously bubbled with 95% O2 / 5% CO2.
-
Maintenance: After the recovery period, maintain the slices at room temperature in the same oxygenated aCSF until they are used for recording.
Protocol 2: Application of UBP310
-
Stock Solution Preparation: Prepare a 10 or 20 mM stock solution of UBP310 in DMSO.
-
Working Solution Preparation: On the day of the experiment, dilute the UBP310 stock solution into fresh, oxygenated aCSF to the desired final concentration. Ensure the final DMSO concentration is minimal (<0.1%).
-
Incubation (Pre-incubation Method): For experiments requiring complete penetration, transfer the recovered brain slices to a separate holding chamber containing the UBP310 working solution. Incubate for the desired duration (e.g., 30-60 minutes) at room temperature.
-
Incubation (Bath Application Method): For acute blockade experiments, transfer a recovered slice to the recording chamber and perfuse with standard aCSF to obtain a baseline recording. Then, switch the perfusion to the aCSF containing UBP310 and record the effects.
Visualizations
Caption: UBP310 competitively antagonizes glutamate at kainate receptors.
Caption: Experimental workflow for UBP310 application in brain slices.
Caption: Troubleshooting decision tree for lack of UBP310 effect.
References
- 1. What are Kainate receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Modulation of kainate receptor activity in isolated brain slices [internal-frontiersin.org]
- 3. UBP310|902464-46-4|COA [dcchemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Prolonged Incubation of Acute Neuronal Tissue for Electrophysiology and Calcium-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucam" by Jonathan T Ting, Brian R Lee et al. [digitalcommons.providence.org]
- 7. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
UBP310 vs. CNQX: A Comparative Analysis of Selectivity for Kainate Receptor Subunits
For researchers in neuroscience and drug development, the precise modulation of glutamate receptors is paramount for dissecting neural circuits and developing targeted therapeutics. Among the ionotropic glutamate receptors, kainate receptors (KARs) play crucial roles in synaptic transmission and plasticity. This guide provides a detailed comparison of two commonly used antagonists, UBP310 and CNQX, with a focus on their selectivity for different kainate receptor subunits.
Data Presentation: Quantitative Comparison of Antagonist Potency
The following table summarizes the inhibitory potency (IC50) and binding affinity (KD, Ki) of UBP310 and CNQX for various kainate receptor subunits. This data highlights the distinct selectivity profiles of these two antagonists.
| Antagonist | Target | Potency/Affinity | Comments | Reference |
| UBP310 | GluK1 (formerly GluR5) | IC50 = 130 nM | Potent and selective antagonist. | |
| GluK1 | KD = 21 ± 7 nM | High-affinity binding determined by radioligand assay. | [1][2] | |
| GluK2 (formerly GluR6) | >12,700-fold lower affinity than for GluK1 | Exhibits very high selectivity for GluK1 over GluK2. | ||
| GluK2 | No specific binding detected | [1][2] | ||
| GluK3 (formerly GluR7) | Blocks homomeric receptors | Also shows activity at GluK3. | ||
| GluK3 | KD = 0.65 ± 0.19 µM | Approximately 30-fold lower affinity compared to GluK1. | [1][2] | |
| GluK3 | IC50 = 4.0 µM | For glutamate-evoked currents in recombinant homomeric receptors. | [3][4] | |
| AMPA Receptors | >500-fold selectivity for native KARs | Highly selective for kainate receptors over AMPA receptors. | [3] | |
| NMDA Receptors | No activity up to 10 µM | No off-target effects on NMDA receptors. | ||
| CNQX | Kainate Receptors (general) | IC50 = 1.5 µM | Broad-spectrum kainate receptor antagonist. | [5][6][7] |
| Kainate Receptors (steady response) | IC50 = 0.92 µM | In cultured hippocampal neurons. | [8] | |
| Kainate Receptors (transient response) | IC50 = 6.1 µM | In cultured hippocampal neurons. | [8] | |
| AMPA Receptors | IC50 = 0.3 µM | Also a potent AMPA receptor antagonist. | [5][6][7] | |
| NMDA Receptors (glycine site) | IC50 = 25 µM | Acts as an antagonist at the glycine modulatory site. | [5][6] |
Experimental Protocols
The data presented above were primarily generated using two key experimental methodologies: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
This technique is employed to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (KD) and selectivity of UBP310 for different kainate receptor subunits.
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK) 293 cells are stably transfected with the cDNA for a specific human kainate receptor subunit (e.g., GluK1, GluK2, or GluK3). The cells are cultured and then harvested. The cell membranes containing the expressed receptors are isolated through a process of homogenization and centrifugation.
-
Binding Assay: The prepared cell membranes are incubated with a radiolabeled ligand, in this case, [³H]UBP310.
-
Competition Binding: To determine the affinity of unlabeled UBP310, competition experiments are performed. A fixed concentration of [³H]UBP310 is incubated with the membranes in the presence of varying concentrations of unlabeled UBP310.
-
Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data from competition binding experiments are used to calculate the inhibitory constant (Ki), which is then converted to the dissociation constant (KD) to reflect the affinity of the ligand for the receptor.
Electrophysiological Recordings
Whole-cell patch-clamp electrophysiology on cultured neurons or transfected HEK293 cells is used to measure the functional effect of antagonists on ion channel activity.
Objective: To determine the inhibitory concentration (IC50) of CNQX and UBP310 on kainate-induced currents.
Methodology:
-
Cell Preparation: Primary hippocampal neurons are cultured, or HEK293 cells are transiently transfected with the desired kainate receptor subunits.
-
Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The cell's membrane potential is clamped at a specific voltage.
-
Drug Application: A fast perfusion system is used to rapidly apply a known concentration of an agonist (e.g., kainate or glutamate) to the cell, which evokes an inward current.
-
Antagonist Application: The agonist is then co-applied with varying concentrations of the antagonist (CNQX or UBP310).
-
Data Acquisition and Analysis: The resulting currents are recorded and measured. The concentration of the antagonist that inhibits 50% of the agonist-induced current is determined as the IC50 value. To isolate kainate receptor-mediated currents, selective antagonists for other glutamate receptors (e.g., AP5 for NMDA receptors, GYKI 52466 for AMPA receptors) are often included in the external solution.[9][10]
Visualizations
Experimental Workflow for Determining Antagonist Selectivity
Caption: Workflow for assessing antagonist selectivity.
Kainate Receptor Signaling Pathway
Caption: Simplified kainate receptor signaling at the synapse.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. selleckchem.com [selleckchem.com]
- 6. CNQX (Cyanquixaline)| AMPA Receptor Antagonist | Tocris Bioscience [tocris.com]
- 7. CNQX | AMPA/kainate 拮抗剂 | CNQX供应商 AdooQ® [adooq.cn]
- 8. Comparative antagonism of kainate-activated kainate and AMPA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Antagonism of GluR5 Kainate-Receptor-Mediated Synaptic Currents by Topiramate in Rat Basolateral Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective antagonism of AMPA receptors unmasks kainate receptor-mediated responses in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
UBP310 vs UBP302: A Comparative Guide to GluK1 Antagonist Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used willardiine-derived antagonists, UBP310 and UBP302, with a focus on their selectivity for the GluK1 kainate receptor subunit. Kainate receptors (KARs), a subtype of ionotropic glutamate receptors (iGluRs), are critical modulators of synaptic transmission and plasticity. The development of subunit-selective antagonists is crucial for dissecting the specific physiological and pathological roles of KARs containing the GluK1 subunit. This document synthesizes experimental data to objectively evaluate the performance of UBP310 and UBP302 as selective pharmacological tools.
Executive Summary
Based on extensive binding and functional assay data, UBP310 is a significantly more potent and selective GluK1 antagonist than UBP302 . UBP310 exhibits low nanomolar affinity for the GluK1 subunit, with a Ki value approximately 43-fold lower than that of UBP302. Furthermore, UBP310 demonstrates exceptional selectivity for GluK1 over the GluK2 subunit, a feature less quantitatively defined for UBP302. While both compounds show some activity at GluK3, UBP310 generally maintains a favorable selectivity profile for GluK1.
Quantitative Data Comparison
The affinity and potency of UBP310 and UBP302 have been determined across various glutamate receptor subunits using radioligand binding assays and functional assays. The data below is compiled from studies using recombinant human and rat receptors expressed in HEK293 cells.
Table 1: Antagonist Affinity (Ki) and Dissociation Constants (Kd)
| Compound | Receptor Subunit | Ki (nM) | Kd (nM) | Fold Selectivity (GluK1 vs. GluK3) |
| UBP310 | GluK1 | 46.7 ± 14.8[1] | 21 ± 7[1] | ~14x (based on Kd) |
| GluK3 | - | 650 ± 190[1] | ||
| UBP302 | GluK1 | 2020 ± 580[1] | - | - |
Note: Ki values were determined by competition binding experiments against [3H]UBP310. Kd values were determined by saturation binding analysis.[1]
Table 2: Antagonist Potency (IC50) from Functional Assays
| Compound | Receptor Subunit | IC50 | Assay Type |
| UBP310 | GluK1 | 130 nM[2] | Electrophysiology |
| GluK1 | 20 nM | Calcium Influx Assay | |
| GluK3 | 4.0 µM (4000 nM)[3] | Electrophysiology (Glutamate-evoked currents) | |
| GluK2 | >100 µM (12,700-fold selectivity for GluK1 over GluK2)[2] | - | |
| AMPA/NMDA | No significant activity at up to 10 µM[2] | - | |
| UBP302 | GluK1 | Micromolar activity reported | Electrophysiology |
| AMPA | Can antagonize at concentrations ≥ 100 µM | Electrophysiology |
Note: There is some discrepancy in the literature regarding UBP310's potency at GluK3, with one study reporting a much lower IC50 of 23 nM on homomeric GluK3 receptors.[1] This highlights the importance of considering assay conditions.
Signaling & Experimental Workflows
Kainate Receptor Signaling Pathway
Kainate receptors primarily function as ligand-gated ion channels (ionotropic signaling), mediating excitatory postsynaptic currents. However, growing evidence indicates they can also signal through a non-canonical, metabotropic pathway involving G-protein activation.[1] This dual-signaling capability adds a layer of complexity to their function in the central nervous system.
Caption: Dual signaling pathways of GluK1-containing kainate receptors.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow illustrates the key steps in determining the binding affinity (Ki) of a non-radiolabeled antagonist, such as UBP310 or UBP302, by measuring its ability to displace a known radioligand.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: Calcium Influx Functional Assay
This diagram outlines the process for assessing antagonist potency by measuring the inhibition of agonist-induced calcium influx in cells expressing the target receptor.
Caption: Workflow for a fluorescence-based calcium influx assay.
Experimental Protocols
Below are generalized protocols for key experiments used to characterize UBP310 and UBP302. Specific parameters may vary between publications.
Radioligand Binding Assay (Competitive)
This protocol is adapted from studies characterizing [3H]UBP310 binding.[1]
-
Membrane Preparation:
-
HEK293 cells stably transfected with the human GluK1 subunit are cultured and harvested.
-
Cells are homogenized in a hypotonic buffer (e.g., 10 mM NaHCO3 with protease inhibitors).
-
The homogenate is centrifuged at low speed (1,000 x g) to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed multiple times by resuspension in binding buffer (e.g., 50 mM Tris-citrate, pH 7.4) and re-centrifugation.
-
The final pellet is resuspended, protein concentration is determined, and aliquots are stored at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, membrane aliquots (50-100 µg protein) are incubated in a final volume of 250 µL.
-
Each well contains the binding buffer, a fixed concentration of radioligand (e.g., 25 nM [3H]UBP310), and a range of concentrations of the unlabeled competitor antagonist (e.g., UBP302).
-
Nonspecific binding is determined in parallel wells containing a saturating concentration of a known ligand (e.g., 1 mM kainate).
-
The plate is incubated for 60 minutes at 30°C to reach binding equilibrium.
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.
-
Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 is calculated from the competition curve, and the Ki is determined using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized method for testing antagonist function on ligand-gated ion channels.
-
Cell Preparation:
-
HEK293 cells are transiently transfected with cDNA encoding the desired kainate receptor subunit (e.g., GluK1).
-
Cells are plated onto glass coverslips 24-48 hours before recording.
-
-
Recording:
-
A coverslip is placed in a recording chamber on an inverted microscope and continuously perfused with an external solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Glass micropipettes (3-5 MΩ resistance) are filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).
-
A whole-cell recording configuration is established on a single transfected cell.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
The agonist (e.g., 1 mM glutamate) is applied rapidly for a short duration (e.g., 100-500 ms) to evoke an inward current.
-
After a stable baseline response to the agonist is established, the antagonist (e.g., UBP310) is pre-applied in the external solution for 1-2 minutes, followed by a co-application of the antagonist and the agonist.
-
The inhibition of the agonist-evoked current by the antagonist is measured. An IC50 value is determined by testing a range of antagonist concentrations.
-
Conclusion
References
A Comparative Analysis of UBP310 and ACET: Affinity and Potency at Kainate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two widely used kainate receptor antagonists: UBP310 and ACET. By presenting quantitative data, experimental methodologies, and visual representations of their molecular interactions and experimental workflows, this document aims to be an essential resource for researchers investigating the role of kainate receptors in neurotransmission and developing novel therapeutics targeting these receptors.
Introduction to UBP310 and ACET
UBP310 and ACET are selective antagonists of the GluK1 (formerly GluR5) subunit of the kainate receptor, a type of ionotropic glutamate receptor crucial for synaptic transmission and plasticity. Their ability to selectively block GluK1-containing receptors makes them invaluable tools for dissecting the physiological and pathological roles of this specific receptor subtype. ACET is a structural analogue of UBP310, featuring an additional phenyl group which enhances its affinity and selectivity.
Quantitative Comparison of Affinity and Potency
The following tables summarize the binding affinity (Kd, Ki, Kb) and functional potency (IC50) of UBP310 and ACET for various kainate receptor subunits. These values have been compiled from multiple studies to provide a comprehensive overview of their pharmacological profiles.
Table 1: Binding Affinity of UBP310 and ACET for Kainate Receptor Subunits
| Compound | Receptor Subunit | Assay Type | Radioligand | Kd / Ki / Kb (nM) | Reference |
| UBP310 | human GluK1 | Radioligand Binding | [3H]UBP310 | KD = 21 ± 7 | [1] |
| human GluK1 | Radioligand Binding | [3H]UBP310 | KD = 24 ± 6 | [1] | |
| human GluK3 | Radioligand Binding | [3H]UBP310 | KD = 650 ± 190 | [1] | |
| human GluK1 | Functional Assay | - | Kb ~7 | [2] | |
| ACET | human GluK1 | Functional Assay | - | Kb = 1.4 ± 0.2 | [2] |
| recombinant GluK1 | Functional Assay | - | Kb = 7 ± 1 | [2] | |
| recombinant GluK1/GluK5 | Functional Assay | - | Kb = 5 ± 1 | [2] |
Table 2: Functional Potency of UBP310 and ACET at Kainate Receptors
| Compound | Receptor Subunit | Cell Line | Assay Type | Agonist | IC50 (nM) | Reference |
| UBP310 | homomeric GluK3 | - | Electrophysiology | Glutamate | 23 | [1] |
| ACET | homomeric GluK3 | - | Electrophysiology | Glutamate | 92 | [1] |
| human GluK1(Q) | HEK293 | Electrophysiology | 30 µM Glutamate | ~10 | [2] | |
| human GluK2(Q) | HEK293 | Electrophysiology | 10 µM Glutamate | >100,000 | [2] | |
| human GluK3 | HEK293 | Electrophysiology | - | Ineffective at 1 µM | [2] |
Mechanism of Action: Competitive Antagonism
Both UBP310 and ACET act as competitive antagonists at the glutamate binding site of the GluK1 subunit. This means they bind to the same site as the endogenous agonist, glutamate, but do not activate the receptor. By occupying the binding site, they prevent glutamate from binding and opening the ion channel, thereby inhibiting neuronal excitation mediated by these receptors. The structural difference in ACET, the phenyl group, allows for additional van der Waals interactions within the binding pocket of GluK1, contributing to its slightly higher affinity.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay for Affinity Determination
This protocol is adapted from studies determining the binding affinity of antagonists for kainate receptors.[1][3][4][5]
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of UBP310 and ACET for specific kainate receptor subunits.
Materials:
-
HEK293 cells stably expressing the kainate receptor subunit of interest (e.g., GluK1).
-
Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Binding buffer: 50 mM Tris-citrate, pH 7.4.
-
Radioligand: [3H]UBP310 or [3H]kainate.
-
Unlabeled antagonists: UBP310, ACET.
-
Non-specific binding control: 1 mM Kainate.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation (100-200 µg of protein), a fixed concentration of radioligand (e.g., 25 nM [3H]UBP310), and varying concentrations of the unlabeled antagonist (UBP310 or ACET). For saturation binding, use increasing concentrations of the radioligand. To determine non-specific binding, add 1 mM kainate.
-
Incubation: Incubate the reaction mixture on ice or at a specified temperature for a sufficient time to reach equilibrium (e.g., 1 hour).[1]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation. For saturation assays, determine the Kd and Bmax by non-linear regression analysis.
Whole-Cell Patch-Clamp Electrophysiology for Potency Determination
This protocol is a generalized procedure based on methods used to assess the potency of kainate receptor antagonists.[2][6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of UBP310 and ACET on kainate receptor-mediated currents.
Materials:
-
HEK293 cells transiently or stably expressing the kainate receptor subunit of interest (e.g., GluK1).
-
External solution (in mM): e.g., 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): e.g., 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.
-
Agonist: Glutamate or Kainate.
-
Antagonists: UBP310, ACET.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Culture: Plate HEK293 cells expressing the target receptor onto glass coverslips.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.
-
Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a single cell. Clamp the membrane potential at a holding potential of -60 mV.
-
Agonist Application: Apply a fixed concentration of agonist (e.g., EC50 concentration of glutamate) to elicit an inward current.
-
Antagonist Application: Co-apply the agonist with varying concentrations of the antagonist (UBP310 or ACET) and record the resulting current inhibition.
-
Data Analysis: Measure the peak amplitude of the inward current in the presence of different antagonist concentrations. Normalize the responses to the control current (agonist alone). Plot the normalized response against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Calcium Imaging Assay for Potency Determination
This protocol is based on fluorescence-based assays used to measure the functional activity of glutamate receptors.[8][9][10][11]
Objective: To determine the IC50 of UBP310 and ACET by measuring their inhibition of agonist-induced calcium influx.
Materials:
-
HEK293 cells expressing the kainate receptor subunit of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist: Glutamate or Kainate.
-
Antagonists: UBP310, ACET.
-
Fluorescence microplate reader or imaging system.
Procedure:
-
Cell Plating: Seed HEK293 cells in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for approximately 1 hour at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Pre-incubation: Add varying concentrations of the antagonist (UBP310 or ACET) to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then inject a fixed concentration of the agonist and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each antagonist concentration. Normalize the responses to the control (agonist alone). Plot the normalized response against the antagonist concentration and fit the data to determine the IC50 value.
Conclusion
Both UBP310 and ACET are highly valuable pharmacological tools for studying GluK1-containing kainate receptors. ACET demonstrates a modestly higher affinity and improved selectivity for GluK1 compared to UBP310, which can be attributed to its additional phenyl group. The choice between these two antagonists may depend on the specific experimental requirements, such as the desired level of selectivity and the experimental model being used. The detailed protocols provided in this guide should enable researchers to confidently design and execute experiments to further elucidate the roles of kainate receptors in health and disease.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of calcium flux through ionotropic glutamate receptors using Cytostar-T scintillating microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. abcam.com [abcam.com]
- 11. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Validating UBP310's Antagonism of GluK1 Receptors: A Comparative In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UBP310's performance as a GluK1 receptor antagonist against other common alternatives, supported by experimental data from in vitro studies. Detailed methodologies for key experiments are provided to enable researchers to replicate and validate these findings.
Unveiling the Potency of UBP310
UBP310 is a selective antagonist of the GluK1 (formerly GluR5) kainate receptor. In vitro studies have consistently demonstrated its high potency and selectivity for GluK1-containing receptors over other kainate receptor subunits, such as GluK2.[1] This selectivity is a crucial attribute for researchers aiming to dissect the specific physiological roles of GluK1.
Comparative Analysis of GluK1 Antagonists
The efficacy of a receptor antagonist is typically quantified by its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd). Lower values for these parameters indicate higher potency. The following table summarizes the in vitro antagonism data for UBP310 and a common alternative, CNQX, at GluK1 receptors.
| Compound | Receptor Subunit | Assay Type | Potency (IC50/Kd) | Reference |
| UBP310 | GluK1 | Radioligand Binding ([³H]UBP310) | Kd: 21 ± 7 nM | [1] |
| UBP310 | GluK1 | Electrophysiology | IC50: 130 nM | |
| UBP310 | GluK3 | Radioligand Binding ([³H]UBP310) | Kd: 0.65 ± 0.19 µM | [1] |
| CNQX | GluK1 | Electrophysiology | - | [2] |
Note: CNQX is a broad-spectrum AMPA/kainate receptor antagonist, and specific IC50 values for GluK1 are not as readily available as for the more selective UBP310. It is widely recognized as a competitive antagonist of kainate receptors.[2]
Experimental Protocols
Accurate validation of antagonist activity relies on robust experimental design. The two primary in vitro methods for characterizing GluK1 antagonists are radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This method directly measures the affinity of a compound for a receptor.
Objective: To determine the dissociation constant (Kd) of UBP310 for the GluK1 receptor.
Materials:
-
HEK293 cells stably expressing homomeric GluK1 receptors.
-
Cell membrane preparation from these cells.
-
[³H]UBP310 (radioligand).[1]
-
Unlabeled UBP310.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing GluK1 in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.[3]
-
Incubation: In a 96-well plate, incubate the cell membranes with increasing concentrations of [³H]UBP310. For competition assays, incubate with a fixed concentration of [³H]UBP310 and increasing concentrations of unlabeled UBP310.[3]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.[3]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the Kd (from saturation binding) or Ki (from competition binding).
Electrophysiology (Whole-Cell Patch Clamp)
This technique measures the functional inhibition of receptor activity.
Objective: To determine the IC50 of UBP310 for inhibiting GluK1 receptor-mediated currents.
Materials:
-
HEK293 cells expressing GluK1 receptors.
-
Patch-clamp rig with amplifier and data acquisition system.
-
External solution (containing physiological ion concentrations).
-
Internal solution (for the patch pipette).
-
GluK1 agonist (e.g., glutamate or kainate).
-
UBP310.
Procedure:
-
Cell Culture: Plate HEK293 cells expressing GluK1 on coverslips for recording.
-
Patching: Form a whole-cell patch-clamp configuration on a single cell.
-
Agonist Application: Apply a fixed concentration of a GluK1 agonist to elicit an inward current.
-
Antagonist Application: Co-apply the agonist with increasing concentrations of UBP310.
-
Recording: Record the current responses at each antagonist concentration.
-
Data Analysis: Plot the inhibition of the current as a function of UBP310 concentration and fit the data with a logistic function to determine the IC50 value.
Visualizing the Mechanisms
GluK1 Receptor Signaling Pathway
GluK1 receptors are ionotropic, meaning they form an ion channel that opens upon ligand binding, leading to cation influx and neuronal depolarization. Some evidence also suggests a link to metabotropic signaling pathways.
Caption: Simplified signaling pathway of the GluK1 receptor.
Experimental Workflow for Antagonist Validation
The process of validating a novel antagonist like UBP310 follows a logical progression from binding studies to functional assays.
Caption: Experimental workflow for validating a receptor antagonist.
References
UBP310 vs. GYKI 52466: A Comparative Guide on Kainate Receptor Antagonism
For researchers investigating the intricacies of glutamatergic neurotransmission, particularly the role of kainate receptors (KARs), the choice of a selective antagonist is paramount. This guide provides a detailed comparison of two commonly referenced antagonists, UBP310 and GYKI 52466, focusing on their potency, mechanism of action, and selectivity for kainate receptors.
Based on available experimental data, UBP310 is unequivocally more potent and selective for specific kainate receptor subunits than GYKI 52466 . UBP310 acts as a competitive antagonist with high affinity for GluK1- and GluK3-containing KARs, exhibiting potency in the nanomolar to low micromolar range. In contrast, GYKI 52466 is a non-competitive antagonist with significantly lower potency for KARs, generally requiring micromolar concentrations for effect. In fact, the relatively low potency of GYKI 52466 at KARs, compared to its effects on AMPA receptors, has led to its use as a tool to pharmacologically isolate AMPA receptor-mediated currents.
Quantitative Potency Comparison
The following table summarizes the reported potency values for UBP310 and GYKI 52466 on various kainate and AMPA receptors. It is critical to note the different experimental systems used, as these can influence the apparent potency.
| Compound | Target Receptor | Potency (IC₅₀ / K_D) | Experimental System | Mechanism of Action |
| UBP310 | GluK1 (human, recombinant) | K_D = 21 ± 7 nM[1] | Radioligand binding assay | Competitive Antagonist |
| GluK1 (rat, native) | Apparent K_D = 18 ± 4 nM | Depression of kainate responses on dorsal root | Competitive Antagonist | |
| GluK1 | IC₅₀ = 130 nM | Not specified | Competitive Antagonist | |
| GluK3 (human, recombinant) | K_D = 0.65 ± 0.19 µM[1] | Radioligand binding assay | Competitive Antagonist | |
| GluK3 (recombinant) | IC₅₀ = 4.0 µM | Glutamate-evoked currents | Competitive Antagonist | |
| GluK2 | No specific binding detected[1] | Radioligand binding assay | Competitive Antagonist | |
| GYKI 52466 | Kainate Receptors (native) | IC₅₀ = 7.5 µM[2] | Whole-cell voltage-clamp (cultured rat hippocampal neurons) | Non-competitive Antagonist |
| Kainate Receptors | IC₅₀ ≈ 450 µM | Not specified | Non-competitive Antagonist | |
| AMPA Receptors (native) | IC₅₀ = 11 µM[2] | Whole-cell voltage-clamp (cultured rat hippocampal neurons) | Non-competitive Antagonist | |
| AMPA Receptors | IC₅₀ = 10-20 µM | Not specified | Non-competitive Antagonist |
Mechanism of Action and Selectivity
UBP310 is a competitive antagonist that binds to the glutamate binding site on the kainate receptor. It is a derivative of willardiine and shows remarkable selectivity for KARs containing the GluK1 and GluK3 subunits over GluK2-containing KARs, as well as AMPA and NMDA receptors.[3] This selectivity makes it a precise tool for dissecting the physiological roles of GluK1 and GluK3 subunits in neuronal circuits.
GYKI 52466 belongs to the 2,3-benzodiazepine class of compounds. It acts as a non-competitive, allosteric modulator, meaning it binds to a site on the receptor distinct from the glutamate binding site.[2] While it antagonizes both AMPA and kainate receptors, its potency is generally considered to be significantly lower for kainate receptors.[4] Some studies have even reported a lack of antagonism at kainate receptors in certain neuronal populations.[5] This has led to its common use in experiments to block AMPA receptors while leaving KAR-mediated responses relatively intact.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are representative protocols for assessing the potency of these antagonists.
Radioligand Binding Assay for UBP310
This protocol is based on the methods used to determine the binding affinity of [³H]UBP310 to recombinant human kainate receptor subunits.
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably transfected with individual KAR subunits (e.g., GluK1, GluK2, or GluK3) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation in a suitable buffer (e.g., 50 mM Tris-HCl).
-
Binding Assay: Membranes are incubated with a fixed concentration of the radiolabeled antagonist, [³H]UBP310 (e.g., 25-100 nM), in the presence of varying concentrations of the unlabeled competitor (UBP310 or other ligands).
-
Incubation and Filtration: The mixture is incubated for a sufficient time to reach equilibrium (e.g., 1 hour at 4°C). The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a standard agonist like kainate (e.g., 100 µM). Specific binding is calculated by subtracting non-specific from total binding. The K_D or IC₅₀ values are then determined by fitting the competition binding data to a one-site or two-site binding model using non-linear regression analysis.[1]
Whole-Cell Voltage-Clamp Electrophysiology for GYKI 52466
This protocol is representative of the method used to determine the IC₅₀ of GYKI 52466 on native kainate receptors in neurons.
-
Cell Preparation: Primary cultures of neurons, such as rat hippocampal neurons, are prepared and maintained for a suitable period (e.g., 7-14 days) to allow for receptor expression and synapse formation.
-
Recording Setup: Neurons are visualized using a microscope equipped with differential interference contrast optics. Whole-cell patch-clamp recordings are made using borosilicate glass pipettes filled with an internal solution (e.g., containing CsF, CsCl, EGTA, and HEPES). The external solution is typically a buffered saline solution (e.g., Hanks' balanced salt solution). Cells are voltage-clamped at a holding potential of -60 mV.
-
Agonist and Antagonist Application: A kainate receptor agonist (e.g., 100 µM kainate) is applied to the neuron to evoke an inward current. After a stable baseline response is established, the agonist is co-applied with various concentrations of GYKI 52466.
-
Data Acquisition: The elicited currents are recorded, amplified, filtered, and digitized for offline analysis.
-
Data Analysis: The peak amplitude of the kainate-evoked current in the presence of different concentrations of GYKI 52466 is measured and normalized to the control response (agonist alone). A concentration-response curve is constructed, and the IC₅₀ value is calculated by fitting the data to a sigmoidal dose-response equation.[2]
Signaling Pathway and Antagonist Action
Kainate receptors are ionotropic receptors, meaning their activation directly leads to the opening of an ion channel. The primary signaling event is the influx of cations, which depolarizes the neuronal membrane.
Caption: Mechanism of kainate receptor antagonism by UBP310 and GYKI 52466.
Conclusion
For researchers requiring a potent and selective tool to investigate GluK1- and GluK3-containing kainate receptors, UBP310 is the superior choice. Its competitive mechanism and high affinity allow for precise inhibition of these specific receptor subtypes. GYKI 52466, while an effective antagonist of AMPA receptors, demonstrates significantly lower and more variable potency at kainate receptors. Its utility in KAR research is primarily as a tool to differentiate AMPA receptor-mediated activity from kainate receptor-mediated activity, rather than as a primary KAR antagonist. The choice between these compounds should be guided by the specific kainate receptor subunits of interest and the required degree of potency and selectivity for the experimental question at hand.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Positive and negative allosteric modulation of GluK2 kainate receptors by BPAM344 and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GYKI 52466 antagonizes glutamate responses but not NMDA and kainate responses in rat abducens motoneurones - PubMed [pubmed.ncbi.nlm.nih.gov]
UBP310: A Comparative Analysis of Cross-Reactivity with AMPA and NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of UBP310's Receptor Selectivity.
UBP310 has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of kainate receptors. Its utility, however, is contingent on its selectivity and minimal off-target effects. This guide provides a comprehensive comparison of UBP310's activity at its primary target, the kainate receptor, versus its cross-reactivity with AMPA and NMDA receptors, supported by experimental data and detailed protocols.
Quantitative Comparison of UBP310 Activity
The following table summarizes the binding affinities and inhibitory concentrations of UBP310 at kainate, AMPA, and NMDA receptors, providing a clear quantitative overview of its selectivity.
| Receptor Subtype | Ligand | Assay Type | Preparation | Kd (nM) | Ki (nM) | IC50 | Notes |
| Kainate | |||||||
| GluK1 | [3H]UBP310 | Radioligand Binding | Recombinant human | 21 ± 7[1][2] | High-affinity binding to the primary target. | ||
| GluK1 | UBP310 | Radioligand Displacement | Recombinant | 46.7 ± 14.8 | |||
| GluK1 | UBP310 | Electrophysiology | Recombinant | 130 nM[3] | Functional inhibition of GluK1-containing receptors. | ||
| GluK3 | [3H]UBP310 | Radioligand Binding | Recombinant human | 650 ± 190[1][2] | ~30-fold lower affinity compared to GluK1.[1][2] | ||
| GluK3 | UBP310 | Electrophysiology | Recombinant | 4.0 µM | Functional inhibition of homomeric GluK3 receptors.[4] | ||
| GluK2 | [3H]UBP310 | Radioligand Binding | Recombinant human | No specific binding | Demonstrates high selectivity over the GluK2 subtype.[1][2] | ||
| Native Kainate Receptors | UBP310 | Electrophysiology | Neonatal rat motor neurons | >500-fold selectivity over AMPA and NMDA receptors.[4] | |||
| AMPA | UBP310 | Not specified | Not specified | Inactive | Reported to be ineffective at AMPA receptors.[5] | ||
| NMDA | UBP310 | Not specified | Not specified | Inactive (up to 10 µM)[3] | No significant activity observed at concentrations up to 10 µM.[3] |
Experimental Methodologies
The data presented above were generated using established and rigorous experimental protocols. Below are detailed descriptions of the key methodologies employed to assess the cross-reactivity of UBP310.
Radioligand Binding Assays
This technique is used to determine the binding affinity (Kd) and inhibitory constant (Ki) of a compound for a specific receptor.
Objective: To quantify the direct binding interaction between UBP310 and receptor subtypes.
General Protocol:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human recombinant receptor subunit of interest (e.g., GluK1, GluK2, or GluK3) are cultured and harvested.
-
The cells are homogenized in a buffered solution and centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellets are washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
A fixed concentration of radiolabeled UBP310 ([3H]UBP310) is incubated with the prepared cell membranes.
-
For competition binding assays, increasing concentrations of unlabeled UBP310 or other competing ligands are included in the incubation mixture.
-
The reaction is allowed to reach equilibrium at a specific temperature (e.g., 4°C) for a defined period (e.g., 1 hour).
-
-
Separation and Detection:
-
The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
Saturation binding data is used to calculate the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
Competition binding data is analyzed to determine the Ki (inhibitory constant) of the unlabeled ligand.
-
Whole-Cell Electrophysiology
This method measures the functional effect of a compound on ion channel activity in response to an agonist.
Objective: To assess the antagonist activity of UBP310 at kainate, AMPA, and NMDA receptors by measuring changes in ion flow through the receptor channels.
General Protocol:
-
Cell Preparation:
-
Cultured cells (e.g., HEK293 cells or primary neurons) expressing the target receptors are used.
-
A single cell is selected for recording.
-
-
Patch-Clamp Recording:
-
A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
-
Drug Application:
-
A baseline current is established.
-
An agonist for the receptor of interest (e.g., glutamate for AMPA/NMDA, kainate for kainate receptors) is applied to the cell to elicit an inward current.
-
UBP310 is then co-applied with the agonist at various concentrations.
-
-
Data Acquisition and Analysis:
-
The changes in the agonist-evoked current in the presence of UBP310 are recorded.
-
The concentration of UBP310 that inhibits 50% of the maximal agonist response (IC50) is calculated.
-
To isolate specific receptor currents, selective antagonists for other receptors are often included in the recording solutions (e.g., APV to block NMDA receptors and CNQX to block AMPA/kainate receptors when studying a specific subtype).[6][7]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the ionotropic glutamate receptors and a typical experimental workflow for assessing UBP310's cross-reactivity.
Caption: Signaling pathway of Kainate receptors.
Caption: Signaling pathway of AMPA receptors.
Caption: Signaling pathway of NMDA receptors.
Caption: Experimental workflow for UBP310 cross-reactivity.
Conclusion
The available experimental data robustly demonstrates that UBP310 is a highly selective antagonist for kainate receptors, particularly those containing the GluK1 subunit. Its cross-reactivity with AMPA and NMDA receptors is negligible at concentrations where it potently blocks kainate receptor function. This high degree of selectivity makes UBP310 an excellent pharmacological tool for dissecting the specific roles of kainate receptors in synaptic transmission and plasticity, with minimal confounding effects from AMPA or NMDA receptor modulation. Researchers can confidently utilize UBP310 to investigate kainate receptor function, assured of its specific action.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the ligand binding sites of kainate receptors: molecular determinants of subunit-selective binding of the antagonist [3H]UBP310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UBP 310 | Kainate Receptors | Tocris Bioscience [tocris.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of UBP310 and Other Willardiine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of UBP310 and other willardiine derivatives, focusing on their performance as modulators of ionotropic glutamate receptors. This document summarizes key quantitative data, details experimental methodologies, and illustrates a relevant signaling pathway.
Willardiine, a natural product, and its synthetic derivatives are crucial tools in neuroscience research, acting as agonists and antagonists at AMPA and kainate receptors.[1][2] These compounds have been instrumental in dissecting the roles of these receptors in various physiological and pathological processes.[2][3] Among these derivatives, UBP310 has emerged as a potent and selective antagonist for GluK1-containing kainate receptors.[4][5] This guide offers a comparative analysis of UBP310 with other willardiine derivatives to aid in the selection of appropriate pharmacological tools.
Performance Comparison of Willardiine Derivatives
The following table summarizes the binding affinities and functional activities of UBP310 and other key willardiine derivatives at various glutamate receptor subtypes. The data highlights the structural modifications that confer selectivity and potency.
| Compound | Target Receptor(s) | Assay Type | Measured Value | Reference |
| UBP310 | GluK1 | Radioligand Binding (KD) | 21 ± 7 nM | [6] |
| GluK3 | Radioligand Binding (KD) | 0.65 ± 0.19 µM | [6] | |
| GluK2 | Radioligand Binding | No specific binding | [6] | |
| GluK1 | Functional Antagonism (IC50) | 130 nM | [4] | |
| ACET | GluK1 | Functional Antagonism | High Affinity | [6] |
| GluK2/GluK5 | Functional Antagonism | No effect (up to 1 mM) | [6] | |
| UBP296 | Kainate Receptors | Competition Binding (Ki) | Micromolar Potency | [4] |
| UBP302 | Kainate Receptors | Competition Binding (Ki) | Micromolar Potency | [4] |
| GluK7 (rat) | Functional Antagonism (IC50) | 4 µM | [4] | |
| UBP304 | Kainate Receptors | Competition Binding (Ki) | Micromolar Potency | [4] |
| (S)-5-Fluorowillardiine | AMPA Receptors | Functional Agonism (EC50) | 1.5 µM | [3] |
| (S)-5-Iodowillardiine | Kainate Receptors | Functional Agonism | Selective Agonist | [3] |
| UBP277 | AMPA Receptors | Functional Antagonism (IC50) | 23.8 ± 3.9 µM | [7][8] |
| Kainate Receptors | Functional Antagonism (Apparent KD) | 73.1 ± 4.5 µM | [7][8] | |
| UBP279 | AMPA Receptors | Functional Antagonism (IC50) | 136 ± 17 µM | [7][8] |
| Kainate Receptors | Functional Antagonism (Apparent KD) | 60.5 ± 4.1 µM | [7][8] | |
| UBP291 | Kainate Receptors | Functional Antagonism (Apparent KD) | 9.83 ± 1.62 µM | [7] |
| UBP301 | Kainate Receptors | Functional Antagonism (Apparent KD) | 5.94 ± 0.63 µM | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for Kainate Receptors
This protocol is adapted from studies characterizing [3H]UBP310 binding to recombinant kainate receptors.[6]
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the desired kainate receptor subunit (e.g., GluK1, GluK2, or GluK3).
-
Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by centrifugation at 40,000 x g for 30 minutes at 4°C.
-
Wash the membrane pellet three times by resuspension in binding buffer (50 mM Tris-citrate, pH 7.4) and recentrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard protein assay.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation (50-100 µg of protein), [3H]UBP310 (at a concentration near its KD, e.g., 2-5 nM), and either binding buffer (for total binding) or a high concentration of a competing unlabeled ligand (e.g., 100 µM kainate, for non-specific binding) in a final volume of 250 µL.
-
For competition assays, include varying concentrations of the test compound.
-
Incubate the plate at 4°C for 60-120 minutes.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, determine the KD (dissociation constant) and Bmax (maximum number of binding sites) by non-linear regression analysis of the specific binding data.
-
For competition binding experiments, calculate the IC50 (half-maximal inhibitory concentration) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Calcium Fluorescence Assay for Functional Characterization
This protocol is a generalized method based on assays used to determine the functional activity of kainate receptor modulators.[6][9][10]
1. Cell Preparation:
-
Plate HEK293 cells expressing the target kainate receptor subtype in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
On the day of the assay, wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6 AM) according to the manufacturer's instructions. An anion-exchange inhibitor like probenecid may be included to prevent dye leakage.
-
Incubate the cells with the dye-loading buffer for 30-60 minutes at 37°C.
-
After incubation, wash the cells gently with the buffered salt solution to remove excess dye.
3. Compound Addition and Signal Detection:
-
For antagonist screening, pre-incubate the cells with varying concentrations of the test compound (e.g., UBP310) for a defined period.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Add a known agonist of the receptor (e.g., glutamate or kainate) at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately begin recording the fluorescence intensity over time.
4. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For agonist dose-response curves, plot the peak fluorescence change against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).
-
For antagonist dose-response curves, plot the inhibition of the agonist-induced response against the antagonist concentration and fit the data to determine the IC50.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a proposed signaling pathway involving GluK1-containing kainate receptors and a general experimental workflow for characterizing kainate receptor antagonists.
Caption: Proposed neuroprotective signaling pathway involving GluK1 antagonism.
References
- 1. Antagonism of GluK1-containing Kainate Receptors Reduces Ethanol Consumption by Modulating Ethanol Reward and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Willardiine and Its Synthetic Analogues: Biological Aspects and Implications in Peptide Chemistry of This Nucleobase Amino Acid [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural requirements for novel willardiine derivatives acting as AMPA and kainate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent detection of Ca2+-permeable AMPA/kainate receptor activation in murine neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
UBP310 Specificity in Targeting Kainate Receptors: A Comparative Analysis Using Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of pharmacological tools is paramount. This guide provides a comparative analysis of UBP310, a widely used antagonist of kainate receptors (KARs), with a focus on validating its specificity through the use of knockout animal models. The data presented herein aims to offer a clear perspective on its on-target and potential off-target effects, facilitating more accurate interpretation of experimental results.
UBP310 is a potent antagonist primarily targeting the GluK1 kainate receptor subunit.[1][2] However, its activity profile extends to other KAR subunits, albeit with lower affinity. This guide synthesizes key experimental findings to build a comprehensive picture of UBP310's specificity.
Comparative Binding Affinity and Potency
UBP310 exhibits a distinct selectivity profile across different kainate receptor subunits. The following table summarizes its binding affinity (KD) and inhibitory concentration (IC50) from studies using recombinant human kainate receptors expressed in HEK 293 cells and other models.
| Target Subunit | Ligand | KD (nM) | IC50 (nM) | Notes |
| GluK1 | UBP310 | 21 ± 7 | 130 | High affinity and potent antagonism.[1] |
| GluK2 | UBP310 | No specific binding | >10,000 | Displays 12,700-fold selectivity for GluK1 over GluK2. |
| GluK3 | UBP310 | 650 ± 190 | - | Approximately 30-fold lower affinity than for GluK1.[1] |
| GluK2/GluK5 | UBP310 | - | 750 - 1300 | Potent antagonist of recombinant GluK2/GluK5 receptors.[3] |
| AMPA/NMDA Receptors | UBP310 | - | >10,000 | Ineffective at NMDA and metabotropic glutamate receptors.[4] |
| GluK1 | UBP316 | - | - | A willardiine derivative, for comparison.[2] |
| GluK1 | LY466195 | - | - | A decahydroisoquinoline-based antagonist, for comparison.[2] |
Insights from Knockout Models: A Surprising Turn
A pivotal study investigating the neuroprotective effects of UBP310 in a mouse model of Parkinson's disease (MPTP-induced neurodegeneration) provided unexpected insights into its mechanism of action. The study utilized mice with single-gene knockouts for GluK1, GluK2, or GluK3.
The key finding was that the administration of UBP310 resulted in a significant increase in the survival of dopaminergic neurons in the substantia nigra pars compacta in the MPTP model.[4][5][6][7] However, this neuroprotective effect was observed irrespective of the presence or absence of GluK1, GluK2, or GluK3 subunits.[4][5][6][7] The deletion of any single one of these subunits did not abolish the protective effect of UBP310.[4][5][6][7]
This suggests that the neuroprotective action of UBP310 in this specific pathological model may not be mediated by its direct antagonism of these individual kainate receptor subunits. This highlights a potential for a more complex signaling mechanism or the involvement of other, as-yet-unidentified, molecular targets.
Figure 1. Logical workflow of UBP310's neuroprotective effect in wild-type versus knockout models.
Experimental Protocols
Radioligand Binding Assays
To determine the binding affinity of UBP310, membrane preparations from HEK 293 cells stably transfected with human GluK1, GluK2, or GluK3 were utilized.
-
Membrane Preparation: Transfected cells were harvested and homogenized in a hypotonic buffer. The homogenate was centrifuged at low speed to remove cellular debris. The supernatant was then subjected to high-speed centrifugation to pellet the membranes. The membrane pellet was washed multiple times by resuspension in a binding buffer and recentrifugation.[1]
-
Binding Assay: Membranes were incubated with a radiolabeled form of UBP310 ([³H]UBP310) at various concentrations. Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand (e.g., kainate). The reaction was terminated by rapid filtration, and the radioactivity retained on the filters was quantified by liquid scintillation counting.[1]
-
Data Analysis: Saturation binding data were analyzed using non-linear regression to determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax).
In Vivo MPTP Mouse Model of Parkinson's Disease
To assess the in vivo effects of UBP310 on neurodegeneration, the MPTP mouse model was employed.
-
Animal Models: Wild-type mice and mice with genetic deletion of GluK1, GluK2, or GluK3 were used.
-
MPTP Administration: Mice were administered with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce selective degeneration of dopaminergic neurons in the substantia nigra.[4][5][6]
-
UBP310 Treatment: A cohort of mice from each genotype received UBP310 treatment concurrently with or following MPTP administration.[4][5][6]
-
Stereological Quantification: Following the treatment period, brains were sectioned and stained for tyrosine hydroxylase (a marker for dopaminergic neurons). The number of surviving dopaminergic neurons in the substantia nigra pars compacta was quantified using unbiased stereological methods.[4][5][6]
Figure 2. Experimental workflow for the in vivo MPTP mouse model study.
Conclusion
While UBP310 remains a valuable tool for studying GluK1-containing kainate receptors due to its high affinity and selectivity over other glutamate receptor subtypes, the findings from knockout models urge a nuanced interpretation of its effects, particularly in complex in vivo systems. The observation that its neuroprotective effects in the MPTP model are independent of GluK1, GluK2, or GluK3 single knockouts suggests that its mechanism of action in this context is more intricate than simple antagonism of these specific subunits. Future research should aim to elucidate these alternative pathways to fully comprehend the pharmacological profile of UBP310.
References
- 1. Mapping the Ligand Binding Sites of Kainate Receptors: Molecular Determinants of Subunit-Selective Binding of the Antagonist [3H]UBP310 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding site and ligand flexibility revealed by high resolution crystal structures of GluK1 competitive antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The kainate receptor antagonist UBP310 but not single deletion of GluK1, GluK2, or GluK3 subunits, inhibits MPTP-induced degeneration in the mouse midbrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. merckmillipore.com [merckmillipore.com]
A Head-to-Head Comparison of UBP310 and Other Kainate Antagonists in Preclinical Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
The overactivation of kainate receptors, a subtype of ionotropic glutamate receptors, is strongly implicated in the pathophysiology of epilepsy. This has led to the development of various kainate receptor antagonists as potential antiepileptic drugs. This guide provides a comparative overview of UBP310, a notable kainate receptor antagonist, against other key antagonists—GYKI 52466, NBQX, and topiramate—based on available preclinical data in epilepsy models.
Summary of Quantitative Efficacy Data
Direct head-to-head studies quantitatively comparing the in vivo efficacy of UBP310 with other kainate antagonists in the same epilepsy models are limited in the currently available literature. However, by compiling data from various studies, we can construct a comparative overview of their anticonvulsant potencies.
| Antagonist | Epilepsy Model | Species | Route of Administration | Efficacy (ED50) | Citation(s) |
| UBP310 | Temporal Lobe Epilepsy Model | Mouse | - | Successfully tested, but specific ED50 not reported | [1] |
| Hypoxic Seizure Model | Mouse | - | Reduced seizure susceptibility | [2] | |
| GYKI 52466 | Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | 10-20 mg/kg (significant increase in seizure threshold) | |
| Pentylenetetrazol (PTZ) | Mouse | i.p. | Less potent than in MES model | ||
| Sound-induced Seizures | Rat | i.p. | 39 µmol/kg | ||
| Photically-induced Myoclonus | Baboon | Intravenous (i.v.) | 13 µmol/kg | ||
| NBQX | Maximal Electroshock (MES) | Mouse | i.p. | 80-120 mg/kg (significant increase in seizure threshold) | |
| Pentylenetetrazol (PTZ) | Mouse | i.p. | Similar potency to MES model | ||
| Sound-induced Seizures | Rat | i.p. | 40 µmol/kg | ||
| Photically-induced Myoclonus | Baboon | i.v. | ~10 µmol/kg | ||
| Topiramate | ATPA-induced Seizures (GluK1 agonist) | Mouse | i.p. | Dose-dependent elevation in clonic seizure threshold (25-100 mg/kg) | |
| Kainate-induced Seizures | Mouse | i.p. | Less effective than against ATPA-induced seizures | ||
| AMPA- or NMDA-induced Seizures | Mouse | i.p. | No effect on clonic seizures |
Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. A lower ED50 indicates higher potency. The lack of a specific ED50 for UBP310 in these models prevents a direct quantitative comparison of potency.
Subunit Selectivity of Kainate Receptor Antagonists
The diverse functionality of kainate receptors is attributed to their heteromeric assembly from five different subunits (GluK1-5). The subunit selectivity of an antagonist can significantly influence its therapeutic window and side-effect profile.
| Antagonist | Primary Kainate Receptor Subunit Target(s) | Citation(s) |
| UBP310 | GluK1, GluK3, and GluK2/GluK5 heteromers | [1][2][3] |
| GYKI 52466 | Non-competitive antagonist at AMPA/kainate receptors | |
| NBQX | Competitive antagonist at AMPA/kainate receptors | |
| Topiramate | Primarily targets GluK1 (formerly GluR5) containing kainate receptors |
Experimental Methodologies
The following are generalized protocols for common preclinical epilepsy models cited in the comparison. Specific parameters may vary between individual studies.
Kainic Acid-Induced Seizure Model
This model is widely used to replicate features of temporal lobe epilepsy.
-
Animal Model: Typically adult male mice or rats.
-
Procedure: Kainic acid, a potent kainate receptor agonist, is administered systemically (e.g., intraperitoneally) or directly into the brain (e.g., intra-hippocampal injection).
-
Endpoint: The severity and latency of seizures are observed and scored using a standardized scale (e.g., the Racine scale). Electroencephalography (EEG) can be used for more detailed analysis of seizure activity.
-
Antagonist Testing: The test compound (e.g., UBP310) is administered prior to or after the induction of status epilepticus by kainic acid. Efficacy is measured by a reduction in seizure severity, an increase in seizure latency, or the prevention of seizure development.
Maximal Electroshock (MES) Seizure Model
This model is used to identify drugs that prevent the spread of seizures.
-
Animal Model: Mice or rats.
-
Procedure: A brief electrical stimulus is delivered via corneal or ear-clip electrodes, inducing a tonic-clonic seizure.
-
Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
Antagonist Testing: The test compound is administered at various doses before the electrical stimulus, and the dose that protects 50% of the animals (ED50) is determined.
Pentylenetetrazol (PTZ) Seizure Model
This model is used to screen for drugs effective against myoclonic and absence seizures.
-
Animal Model: Mice or rats.
-
Procedure: Pentylenetetrazol, a GABA-A receptor antagonist, is administered systemically (e.g., subcutaneously or intraperitoneally) to induce clonic and tonic seizures.
-
Endpoint: The presence or absence of seizures and the latency to the first seizure are recorded.
-
Antagonist Testing: The test compound is administered prior to PTZ injection, and its ability to prevent or delay the onset of seizures is evaluated to determine the ED50.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to kainate receptor signaling in epilepsy and a typical experimental workflow for evaluating anticonvulsant compounds.
Caption: Kainate Receptor Signaling in Epilepsy.
Caption: Experimental Workflow for Anticonvulsant Screening.
References
Safety Operating Guide
Proper Disposal Procedures for UBP646: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential guidance on the proper disposal procedures for UBP646.
This compound is a research chemical identified as 9-(4-Methyl-pentyl)-phenanthrene-3-carboxylic acid. While it may be shipped as a non-hazardous chemical for transportation purposes, its chemical structure, containing a phenanthrene moiety, necessitates careful handling and disposal to protect both laboratory personnel and the environment. The precautionary principle should be applied, especially in the absence of a specific Safety Data Sheet (SDS) for this compound.
Key Information and Data Presentation
A summary of the available data for this compound is presented below. This information should be used to inform safe handling and disposal practices.
| Property | Data | Source |
| Chemical Name | 9-(4-Methyl-pentyl)-phenanthrene-3-carboxylic acid | PubChem |
| CAS Number | 1333213-35-6 | MedKoo Biosciences, PubChem |
| Molecular Formula | C21H22O2 | MedKoo Biosciences, PubChem |
| Primary Use | Research chemical (GluN1/GluN2 receptor potentiator) | MedKoo Biosciences |
| Known Hazard Analogy | Phenanthrene is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2][3] | Safety Data Sheets for Phenanthrene |
| Storage | Short-term: 0 - 4 °C; Long-term: -20 °C | MedKoo Biosciences |
Experimental Protocols: Disposal Methodology
The following step-by-step procedures are based on best practices for laboratory chemical waste disposal and should be followed for this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Identification and Segregation
Properly identify and segregate this compound waste to prevent accidental mixing with incompatible chemicals.[4][5]
-
Solid this compound Waste: Collect any solid this compound, such as unused or expired pure compound, in a clearly labeled, sealed container.
-
Contaminated Labware: Disposable items that have come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves) should be considered chemically contaminated waste.[6][7] Place these items in a designated, sealed waste bag or container.
-
Liquid this compound Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible waste container.[5][6] Do not mix with other waste streams unless compatibility is confirmed.
Step 3: Waste Container Labeling
All waste containers must be accurately and clearly labeled.[4][6] The label should include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound (9-(4-Methyl-pentyl)-phenanthrene-3-carboxylic acid)".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
Step 4: Storage of Chemical Waste
Store the labeled waste containers in a designated, secure area within the laboratory, away from general laboratory traffic.[4] Ensure the storage area has secondary containment to capture any potential leaks.
Step 5: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup for the this compound waste.[4][5] Follow their specific procedures for waste collection and documentation.
Important Considerations:
-
DO NOT dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.[5] The aquatic toxicity of its phenanthrene component makes this practice environmentally hazardous.[1][2][3]
-
Empty Containers: Any "empty" container that held this compound should be triple-rinsed with a suitable solvent.[6][8] The rinsate must be collected and disposed of as hazardous chemical waste.[6] After rinsing, the container can be disposed of in the regular trash after defacing the label.[9]
-
Spill Cleanup: In the event of a spill, wear your PPE and absorb the material with an inert absorbent (e.g., sand, vermiculite). Collect the absorbed material into a sealed container and dispose of it as hazardous waste.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, building a foundation of trust in your laboratory's commitment to safety and responsible chemical handling.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. youtube.com [youtube.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. essex.ac.uk [essex.ac.uk]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sfasu.edu [sfasu.edu]
Personal protective equipment for handling UBP646
Hazard Communication and Personal Protective Equipment (PPE)
As a compound with an uncharacterized hazard profile, UBP646 must be handled with precautions suitable for a substance of unknown toxicity. The selection of Personal Protective Equipment (PPE) is the final and most critical barrier between the researcher and potential exposure.[1] The appropriate level of PPE should be determined by a thorough risk assessment of the specific experimental procedure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Level | Body Area | Recommended PPE | Rationale & Best Practices |
| Standard Laboratory Practice (Level D Equivalent) | Eyes/Face | Safety glasses with side shields or safety goggles.[1][2] A face shield should be used if there is a splash hazard.[2] | Protects against accidental splashes and airborne particles. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility chart. | Prevents skin contact. Contaminated gloves must be disposed of properly after use.[3] | |
| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination. | |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects. | |
| Enhanced Precautions (Level C Equivalent) | Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling powders or creating aerosols.[1] | Minimizes inhalation of airborne particles. A proper fit test is required. |
| Body | In addition to a lab coat, consider disposable coveralls for procedures with a high risk of contamination.[2] | Provides an additional layer of protection for skin and clothing. | |
| High-Hazard Operations | Full Body | For large quantities or highly energetic reactions, consult with your institution's Environmental Health and Safety (EH&S) department for guidance on Level A or B protection, which may include fully encapsulated suits and supplied air respirators.[2] | Reserved for situations with the highest potential for exposure and severe consequences. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to prevent contamination and exposure. The following step-by-step guidance should be followed for all procedures involving this compound.
Experimental Protocol: Safe Handling Workflow
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all required equipment and reagents before introducing this compound to the work area.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Don the appropriate PPE as determined by your risk assessment.
-
When weighing solid this compound, perform the task in a fume hood or other ventilated enclosure to avoid inhaling dust.
-
Handle all solutions containing this compound with care to avoid splashes and aerosol generation.
-
Keep all containers of this compound closed when not in use.[4][5]
-
-
Post-Handling and Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.
-
Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then goggles/face shield, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.[3]
-
Dispose of all contaminated materials as hazardous waste according to the disposal plan below.
-
Disposal Plan for this compound Waste
All materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.[6][7] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[5][6]
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect contaminated solid materials (e.g., gloves, pipette tips, paper towels) in a dedicated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and shatter-resistant container. Do not mix incompatible waste streams.
-
Sharps Waste: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.[8]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[5][7]
-
The label must include the full chemical name ("this compound") and an indication of the potential hazards (e.g., "Toxic," "Chemical Hazard").[7]
-
The accumulation start date and the name of the principal investigator or responsible party should also be on the label.
-
-
Storage and Pickup:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed at all times except when adding waste.[4][5]
-
When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[6] Follow your institution's specific procedures for requesting a pickup.[9]
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.[7]
-
References
- 1. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 2. epa.gov [epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. paintdocs.com [paintdocs.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. utep.edu [utep.edu]
- 7. louisville.edu [louisville.edu]
- 8. mtu.edu [mtu.edu]
- 9. 10.2 Hazardous Waste Pickup Procedures | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
